1,4-Bis(2-chloroethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,4-bis(2-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMHFGIZPKYWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372757 | |
| Record name | 1,4-bis(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7379-84-2 | |
| Record name | 1,4-bis(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(2-chloroethyl)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Potential Bifunctional Alkylating Agent
An In-Depth Technical Guide to the Mechanism of Action and Reactivity of 1,4-Bis(2-chloroethyl)benzene
This compound is a symmetrical aromatic compound featuring two reactive 2-chloroethyl side chains attached to a central benzene ring in the para position.[1] While its primary applications have been explored in polymer chemistry, its structure is highly analogous to a class of potent anti-cancer drugs known as nitrogen mustards.[2][3] These classic chemotherapeutics, such as mechlorethamine and chlorambucil, are characterized by their bis(2-chloroethyl)amine functional group. Their cytotoxicity stems from their ability to act as bifunctional alkylating agents, forming covalent cross-links within cellular DNA, which ultimately triggers cell death.[4][5]
This guide provides an in-depth analysis of the probable mechanism of action for this compound, postulating its function as a DNA alkylating agent. By examining its chemical reactivity and drawing parallels with well-documented alkylating agents, we will explore its interaction with DNA, the resulting cellular consequences, and the experimental methodologies required to validate this hypothesis. This document is intended for researchers, chemists, and drug development professionals seeking to understand the fundamental reactivity and therapeutic potential of this class of compounds.
Part 1: The Core Chemical Reactivity
The cytotoxic potential of any alkylating agent is fundamentally rooted in its chemical structure and reactivity. The this compound molecule possesses two primary electrophilic centers at the carbon atoms bonded to the chlorine atoms. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack.[6]
Unlike traditional nitrogen mustards, which are activated via intramolecular cyclization to form a highly reactive aziridinium ion intermediate facilitated by the lone pair of electrons on the nitrogen atom, this compound lacks this internal nucleophile.[3][7] Therefore, its reactivity is predicated on direct nucleophilic substitution pathways (SN1 or SN2).
The reaction likely proceeds via an SN2-like mechanism, where a biological nucleophile directly attacks the carbon atom bearing the chlorine, displacing it in a single, concerted step. While a primary carbocation is generally unstable, the proximity of the benzene ring may offer some minor stabilization to a partial positive charge in the transition state. The bifunctional nature of the molecule is critical; after the first alkylation event, the second chloroethyl group remains available to react with another nucleophilic site, enabling the formation of cross-links.
Caption: Proposed SN2 reaction pathway for this compound.
Part 2: The Primary Biological Target: DNA Alkylation and Cross-linking
The ultimate therapeutic efficacy of alkylating agents is defined by their interaction with critical cellular macromolecules. DNA, with its abundance of nucleophilic centers, is the primary target.[8] The electron-rich nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are susceptible to electrophilic attack.
The mechanism of DNA damage by this compound is hypothesized to be a two-step process:
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Mono-alkylation: One of the chloroethyl groups reacts with a nucleophilic site on a DNA base. The N7 position of guanine is the most common site of alkylation for many similar agents due to its high nucleophilicity and accessibility within the major groove of the DNA helix.[9] Other potential sites include the N3 of adenine.[9] This initial reaction forms a DNA monoadduct.
-
Cross-linking: The second, unreacted chloroethyl group on the benzene ring then alkylates a second nucleophilic site. This second reaction is the critical cytotoxic event.
-
Interstrand Cross-link (ICL): If the second alkylation occurs on a base in the opposite DNA strand (e.g., another guanine), it forms a covalent bridge, tethering the two strands of the DNA double helix together.[5] This is the most cytotoxic lesion as it physically prevents the strand separation required for DNA replication and transcription.[7][10]
-
Intrastrand Cross-link: If the second alkylation occurs on a nearby base within the same DNA strand, it forms an intrastrand link.[4]
-
Caption: The two-step process of DNA alkylation leading to cytotoxic cross-links.
Part 3: Cellular Consequences of DNA Cross-linking
The formation of DNA interstrand cross-links (ICLs) presents a formidable challenge to the cell. These lesions cause significant helical distortion and act as a physical blockade to the cellular machinery responsible for reading the genetic code.
-
Replication Arrest: During DNA replication, the helicase enzyme, which unwinds the DNA double helix, stalls at the site of an ICL. This leads to the collapse of the replication fork, the generation of double-strand breaks, and the cessation of DNA synthesis.[10]
-
Transcription Inhibition: Similarly, RNA polymerase is blocked by ICLs, preventing the transcription of genes into messenger RNA and halting protein synthesis.
-
Induction of Cell Cycle Arrest and Apoptosis: The cell possesses sophisticated DNA damage response (DDR) pathways that recognize these lesions. Sensor proteins detect the stalled replication forks and DNA breaks, activating signaling cascades that lead to cell cycle arrest, typically at the G2/M checkpoint. This provides the cell with an opportunity to repair the damage. However, if the damage is too extensive or irreparable, the DDR pathways will signal for the initiation of programmed cell death, or apoptosis, to eliminate the compromised cell.[11][12]
Caption: Cellular signaling cascade from DNA cross-link to apoptosis.
Part 4: A Framework for Experimental Validation
The proposed mechanism of action requires rigorous experimental validation. The following protocols provide a self-validating system to confirm the identity and quantity of DNA adducts, visualize the formation of cross-links at a cellular level, and quantify the ultimate cytotoxic effect.
Experimental Workflow
Caption: A logical workflow for validating the proposed mechanism of action.
Protocol 1: In Vitro DNA Alkylation Assay by HPLC-MS/MS
-
Causality: This protocol directly tests the hypothesis that the compound covalently binds to DNA. By reacting this compound with purified DNA and analyzing the resulting products, we can definitively identify and quantify the specific nucleobase adducts formed.[9][13]
-
Methodology:
-
Reaction: Incubate calf thymus DNA (or a specific oligonucleotide sequence) with varying concentrations of this compound in a reaction buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period (e.g., 24 hours).
-
DNA Precipitation: Precipitate the DNA using ice-cold ethanol to remove any unreacted compound.[14]
-
DNA Hydrolysis: Hydrolyze the alkylated DNA to individual nucleobases using enzymatic digestion (e.g., with nuclease P1, and alkaline phosphatase) or mild acid hydrolysis.
-
Analysis: Analyze the hydrolysate using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
-
Validation: Compare the retention times and mass fragmentation patterns of the detected peaks with synthesized standards of expected mono-adducts and cross-linked adducts (e.g., bis-N7-guaninyl-ethane).
-
Protocol 2: Detection of DNA Cross-links using the Alkaline Comet Assay
-
Causality: This assay provides cellular evidence of DNA cross-linking. Interstrand cross-links reduce the migration of DNA in an electric field after denaturation. This protocol measures the extent of this effect in cells treated with the compound.[13]
-
Methodology:
-
Cell Treatment: Treat a relevant cancer cell line (e.g., HeLa, MCF-7) with a range of concentrations of this compound for a set time (e.g., 2-4 hours).
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Denaturation: Immerse the slides in a high-pH alkaline buffer (pH > 13) to unwind and denature the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."
-
Visualization & Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope. Quantify the comet tail moment (a measure of DNA migration) using image analysis software. A decrease in the tail moment relative to a control (that includes a positive control for strand breaks, like radiation) indicates the presence of cross-links.
-
Protocol 3: Cell Viability WST-1 Assay
-
Causality: This protocol quantifies the ultimate biological consequence of the induced DNA damage—cytotoxicity. It measures the dose-dependent effect of the compound on the metabolic activity and proliferation of cancer cells.[10]
-
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well. Viable, metabolically active cells will cleave the tetrazolium salt in the reagent to a colored formazan product via mitochondrial dehydrogenases.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance (as a percentage of the untreated control) against the compound concentration. Use non-linear regression to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary
| Assay | Cell Line | Parameter Measured | Expected Result for Active Compound |
| HPLC-MS/MS | N/A (in vitro) | Concentration of DNA adducts (pmol/mg DNA) | Dose-dependent increase in mono- and bis-guaninyl adducts |
| Comet Assay | HeLa | % DNA in Comet Tail | Dose-dependent decrease in tail moment |
| WST-1 Assay | MCF-7 | IC50 (µM) | A low micromolar or nanomolar IC50 value |
Conclusion and Future Directions
The structural analogy of this compound to classical nitrogen mustards provides a strong rationale for its proposed mechanism of action as a bifunctional DNA alkylating agent. The core of its reactivity lies in the two electrophilic chloroethyl groups, which are capable of forming highly cytotoxic interstrand cross-links in DNA. This action disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis.
The experimental framework detailed in this guide provides a clear path to validating this hypothesis, from confirming the chemical interaction with DNA to quantifying its ultimate effect on cell viability. Further research should focus on its comparative reactivity with ortho and meta isomers to elucidate structure-activity relationships, as well as its efficacy in drug-resistant cancer cell lines. Understanding these fundamental mechanisms is paramount for the rational design of novel and more effective chemotherapeutic agents.
References
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Changfu Chemical. (n.d.). 1,4-Bis(trimethoxysilylethyl)benzene CAS: 58298-01-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]
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ResearchGate. (n.d.). Isomers of chloroethylbenzene. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Elsevier. (2002). Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl). Retrieved from [Link]
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PubMed. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]
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PubMed. (1975). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl). Retrieved from [Link]
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PubMed. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Retrieved from [Link]
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PubMed. (2019). Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles. Retrieved from [Link]
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MDPI. (2021). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Retrieved from [Link]
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ACS Publications. (2019). Nitrogen Mustard Induces Formation of DNA–Histone Cross-Links in Nucleosome Core Particles. Retrieved from [Link]
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bioRxiv. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Retrieved from [Link]
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Wikipedia. (n.d.). Crosslinking of DNA. Retrieved from [Link]
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AOP-Wiki. (n.d.). Alkylation, DNA. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Retrieved from [Link]
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MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]
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Wikipedia. (n.d.). High-resolution melting analysis. Retrieved from [Link]
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Wikimedia Commons. (2013). File:Cross-linked DNA by nitrogen mustard.png. Retrieved from [Link]
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PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. Retrieved from [Link]
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comprehensive literature review of 1,4-Bis(2-chloroethyl)benzene
The following comprehensive technical guide details the chemical profile, synthesis, and applications of 1,4-Bis(2-chloroethyl)benzene .
Synthesis, Reactivity, and Applications in Materials Science
Executive Summary
This compound (CAS: 7379-84-2) is a bifunctional aromatic intermediate characterized by two primary alkyl chloride wings attached to a central benzene ring.[1] Unlike its highly reactive benzylic isomer (1,4-bis(chloromethyl)benzene) or its secondary isomer (1,4-bis(1-chloroethyl)benzene), this compound exhibits a unique stability profile that makes it an ideal precursor for controlled elimination reactions yielding 1,4-divinylbenzene (DVB) and for precision nucleophilic substitutions in pharmaceutical synthesis.
This guide provides a rigorous analysis of its production via radical chlorination, its transformation into functional monomers, and critical distinctions between it and its structural isomers to prevent experimental error.
Chemical & Physical Profile
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 7379-84-2 |
| Molecular Formula | C₁₀H₁₂Cl₂ |
| Molecular Weight | 203.11 g/mol |
| Appearance | White to pale yellow crystalline powder or low-melting solid |
| Melting Point | 44.0 – 48.0 °C |
| Solubility | Soluble in benzene, toluene, chloroform; insoluble in water |
| Reactivity Class | Primary alkyl halide; Bifunctional electrophile |
Structural Distinctions & Expert Insights
One of the most common errors in literature and experimental design is confusing this molecule with its isomers. A clear understanding of the position of the chlorine atom is vital for predicting reactivity.
-
This compound (The Subject): Primary chloride. Reacts via Sɴ2 (substitution) or E2 (elimination). Stable against spontaneous hydrolysis.
-
1,4-Bis(1-chloroethyl)benzene: Secondary benzylic chloride.[2] Highly reactive; forms stable carbocations. Used as a Cationic Polymerization Initiator .[2]
-
1,4-Bis(chloromethyl)benzene: Primary benzylic chloride. Extremely reactive electrophile. Used in Gilch polymerization to form PPV.
Figure 1: Reactivity divergence of chlorinated benzene derivatives.
Synthesis Methodologies
Method A: Radical Chlorination (Industrial/Bulk Route)
This method utilizes sulfuryl chloride (SO₂Cl₂) to chlorinate 1,4-diethylbenzene. It is cost-effective but requires precise control to prevent over-chlorination.
-
Precursor: 1,4-Diethylbenzene[2]
-
Reagent: Sulfuryl Chloride (SO₂Cl₂)[3]
-
Initiator: Benzoyl Peroxide or AIBN[3]
-
Mechanism: Free-radical substitution[2]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.
-
Charge: Add 1.0 eq of 1,4-diethylbenzene and 0.01 eq of AIBN (azobisisobutyronitrile).
-
Reaction: Heat to 70–80 °C. Dropwise add 2.2 eq of SO₂Cl₂ over 2 hours. The evolution of SO₂ and HCl gases indicates reaction progress (scrub gases through NaOH trap).
-
Completion: Reflux for an additional 2 hours until gas evolution ceases.
-
Purification: Wash the organic layer with water, then 5% NaHCO₃, then brine. Dry over MgSO₄.
-
Isolation: Fractional distillation under reduced pressure is required to separate the product from mono-chlorinated impurities.
Method B: Dehydroxychlorination (High-Purity Lab Route)
For pharmaceutical applications requiring high purity, converting the diol is preferred as it avoids regioisomeric byproducts.
-
Precursor: 1,4-Bis(2-hydroxyethyl)benzene
-
Reagent: Thionyl Chloride (SOCl₂)
-
Catalyst: DMF (Dimethylformamide) - catalytic amount
Key Applications & Experimental Workflows
Synthesis of 1,4-Divinylbenzene (DVB)
The most significant application of this compound is as a precursor to 1,4-divinylbenzene , a critical crosslinker in polymer chemistry. While industrial DVB is made via dehydrogenation, the dehydrochlorination route offers a pathway to high-purity DVB without the ethylvinylbenzene impurities common in commercial grades.
Reaction Mechanism: Double E2 Elimination.
Protocol:
-
Reagents: this compound (10 mmol), Potassium tert-butoxide (KOtBu, 25 mmol), THF (anhydrous, 50 mL).
-
Procedure: Dissolve substrate in THF under N₂. Cool to 0 °C.
-
Addition: Slowly add KOtBu (solid or solution) to the reaction. The bulky base favors elimination over substitution (Hoffmann-like selectivity).
-
Workup: After 4 hours at room temperature, quench with water. Extract with diethyl ether.[4]
-
Result: Quantitative conversion to 1,4-divinylbenzene.
Pharmaceutical Intermediates (Amination)
The primary alkyl chloride moieties are excellent electrophiles for N-alkylation, used to synthesize diamine linkers for drug candidates.
-
Reaction: Sɴ2 Substitution with secondary amines.
-
Conditions: K₂CO₃, CH₃CN (Acetonitrile), Reflux, 12-24h.
-
Note: Use of NaI (Finkelstein condition) can accelerate the reaction by generating the transient alkyl iodide.
Figure 2: Synthesis and application workflow.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7] |
Critical Safety Notes:
-
Alkylating Potential: As a bifunctional alkylating agent, this compound bears structural similarity to nitrogen mustards (though significantly less toxic due to the lack of nitrogen). It should be handled as a potential mutagen.
-
Incompatibility: Highly incompatible with strong oxidizing agents.
-
Storage: Store in a cool, dark place. Light sensitivity is low, but thermal stability requires storage below 30 °C.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2749146, this compound. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of (2-chloroethyl)benzene and related alkyl benzenes. Retrieved from [Link]
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Organic Syntheses. (n.d.). General procedures for chlorination of alkylbenzenes. (Contextual reference for SO2Cl2 methodology). Retrieved from [Link]
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An In-Depth Technical Guide to the Nucleophilic Substitution Reactivity of 1,4-Bis(2-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(2-chloroethyl)benzene is a bifunctional electrophile of significant interest in synthetic chemistry, polymer science, and medicinal chemistry. Its two primary alkyl chloride moieties serve as reactive centers for nucleophilic substitution, enabling its use as a versatile crosslinking agent and a building block for more complex molecular architectures. This guide provides a comprehensive analysis of the nucleophilic substitution reactivity of this compound, detailing the mechanistic pathways, kinetic considerations, and key factors that govern its reactions. We will explore its utility in the synthesis of various compounds, including macrocycles and polymers, discuss potential side reactions, and provide exemplary experimental protocols for its application.
Introduction: The Molecular Profile of a Bifunctional Electrophile
This compound, with the chemical formula C₁₀H₁₂Cl₂, is an aromatic compound featuring two chloroethyl groups attached to a benzene ring in a para configuration[1]. The key to its reactivity lies in the carbon-chlorine (C-Cl) bonds of the ethyl side chains. Chlorine, being more electronegative than carbon, polarizes the C-Cl bond, rendering the carbon atom attached to it electrophilic and susceptible to attack by nucleophiles[2]. The presence of two such reactive sites on a rigid benzene core makes this molecule an ideal candidate for reactions where bifunctionality is desired, such as in the formation of polymers or macrocyclic structures.
Unlike aryl halides, where the halogen is directly attached to the benzene ring and is generally unreactive towards nucleophilic substitution under normal conditions[3], the chloroethyl groups in this compound behave as primary alkyl halides. This distinction is crucial as it dictates the favorable reaction mechanisms.
Mechanistic Landscape: SN2 Dominance
The nucleophilic substitution reactions of this compound predominantly proceed via the bimolecular nucleophilic substitution (Sₙ2) mechanism . This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group (chloride ion) departs[4].
Several factors favor the Sₙ2 pathway for this molecule:
-
Primary Alkyl Halide: The chloroethyl groups are primary, meaning the carbon atom bearing the chlorine is only attached to one other carbon atom (of the ethyl chain). Primary alkyl halides are sterically unhindered, allowing for easy backside attack by the nucleophile, a hallmark of the Sₙ2 reaction[2].
-
Absence of Carbocation Stabilization: The alternative unimolecular (Sₙ1) mechanism, which proceeds through a carbocation intermediate, is disfavored. A primary carbocation is highly unstable and unlikely to form.
The kinetics of Sₙ2 reactions are second-order, meaning the reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile[5].
Caption: Generalized Sₙ2 mechanism on one reactive site of this compound.
Factors Influencing Reactivity: A Scientist's Guide to Reaction Optimization
The success of a nucleophilic substitution reaction with this compound hinges on the careful selection of reaction parameters.
The Nucleophile
-
Strength: Stronger nucleophiles lead to faster Sₙ2 reaction rates. For instance, amines and thiolates are potent nucleophiles for this substrate.
-
Steric Hindrance: Less sterically hindered nucleophiles are more effective as they can more easily access the electrophilic carbon center.
The Solvent
The choice of solvent is critical in Sₙ2 reactions. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "bare" and more reactive[4]. Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.
Temperature
Increasing the reaction temperature generally increases the rate of Sₙ2 reactions by providing the molecules with more kinetic energy to overcome the activation energy barrier. However, excessively high temperatures can promote side reactions, particularly elimination.
Sequential Reactivity and Common Applications
As a bifunctional molecule, this compound can undergo substitution at one or both of its chloroethyl groups. This allows for the synthesis of a diverse range of products.
Reactions with Amines
Reactions with primary or secondary amines are common and lead to the formation of new carbon-nitrogen bonds. When reacted with a diamine, this compound can form macrocyclic structures, such as piperazine derivatives, or polymers. These reactions are fundamental in the synthesis of various biologically active compounds and functional materials[6].
Synthesis of Macrocycles and Polymers
The bifunctional nature of this compound makes it an excellent monomer for polymerization and a key component in the synthesis of macrocycles. By reacting it with other bifunctional molecules (e.g., diamines, dithiols), complex cyclic or linear polymers can be constructed[7][8]. The success of macrocyclization often depends on using high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization[9].
Competing Pathways: The Challenge of Elimination Reactions
Under certain conditions, an elimination (E2) reaction can compete with the Sₙ2 pathway. The E2 mechanism is favored by:
-
Strong, Sterically Hindered Bases: Nucleophiles that are also strong bases, such as tert-butoxide, can preferentially abstract a proton from the carbon adjacent to the chloro-bearing carbon, leading to the formation of a double bond and the elimination of HCl.
-
High Temperatures: Higher temperatures generally favor elimination over substitution.
The product of a double elimination reaction on this compound is 1,4-divinylbenzene, a valuable monomer in its own right[10]. To favor substitution, it is crucial to use a strong, non-basic nucleophile and maintain moderate reaction temperatures.
Caption: Deciding the reaction outcome: Sₙ2 vs. E2 for this compound.
Experimental Protocols and Data
General Protocol for Nucleophilic Substitution with an Amine
Objective: To synthesize a bis-substituted product by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate and developing chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and DMF.
-
Add potassium carbonate (2.5 eq) to the mixture. This acts as a base to neutralize the HCl formed during the reaction.
-
Add the primary amine (2.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Summary of Reactivity Data
| Nucleophile | Solvent | Temperature (°C) | Product Type | Potential Side Reactions |
| Primary Amine | DMF | 80-100 | Bis-amino compound | Over-alkylation, elimination |
| Thiolate | Ethanol | 50-70 | Bis-thioether | Oxidation of thiol |
| Azide | DMSO | 60-80 | Bis-azide | - |
| tert-Butoxide | THF | 60 | 1,4-Divinylbenzene | Some substitution |
Conclusion
This compound is a highly valuable bifunctional electrophile whose reactivity is dominated by the Sₙ2 mechanism. By understanding the principles of nucleophilic substitution and carefully controlling reaction conditions—particularly the choice of nucleophile, solvent, and temperature—researchers can effectively utilize this compound to synthesize a wide array of complex molecules, from targeted drug candidates to novel polymers and macrocycles. The key to successful synthesis lies in promoting the desired substitution pathway while mitigating competing elimination reactions. This guide provides the foundational knowledge for scientists to harness the full synthetic potential of this versatile building block.
References
-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
-
Clark, J. (n.d.). Reactions of aryl halides (halogenoarenes). Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]
-
Spring, D. (2019, June 20). Strategies for the Diversity-Oriented Synthesis of Macrocycles. David Spring's group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, January 10). Concise Synthesis of Macrocycles by Multicomponent Reactions. PMC. Retrieved from [Link]
Sources
- 1. This compound | C10H12Cl2 | CID 2749146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.uci.edu [ocw.uci.edu]
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- 7. researchgate.net [researchgate.net]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Concise Synthesis of Macrocycles by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Bis(1-chloroethyl)benzene|40959-74-8 [benchchem.com]
Methodological & Application
Application Notes and Protocols for 1,4-Bis(2-chloroethyl)benzene in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(2-chloroethyl)benzene is a versatile bifunctional building block in organic synthesis, primarily utilized for its capacity to undergo dual nucleophilic substitution reactions. Its symmetrical structure, featuring two reactive chloroethyl groups in a para-disposition on a benzene ring, makes it an ideal candidate for the synthesis of a variety of complex molecules, including pharmaceutical intermediates, nitrogen mustards, and polymers. This guide provides a comprehensive overview of the synthesis, key reactions, and detailed protocols for the application of this compound in multi-step synthetic strategies.
Introduction: Properties and Synthetic Rationale
This compound (CAS No. 7379-84-2) is a white to pale yellow crystalline solid with a melting point of approximately 47°C.[1] The molecule's utility in organic synthesis stems from the two primary alkyl chloride functionalities. These groups are susceptible to nucleophilic attack, allowing for the formation of two new carbon-heteroatom or carbon-carbon bonds. The para-arrangement of the chloroethyl groups provides a rigid and linear scaffold, which is often desirable in the construction of specific molecular architectures.
The primary reactivity of this compound involves SN2 reactions, where a nucleophile displaces the chloride ion. Due to the presence of two reactive sites, it can be employed as a cross-linking agent or to construct symmetrical molecules. The choice of nucleophile and reaction conditions can be tailored to achieve either mono- or di-substitution, providing a degree of control in multi-step syntheses.
Synthesis of this compound
The most common method for the preparation of this compound is through the Friedel-Crafts alkylation of benzene with a suitable two-carbon electrophile.
Protocol 1: Friedel-Crafts Alkylation of Benzene
This protocol describes the synthesis of this compound via the reaction of benzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
A schematic of the Friedel-Crafts alkylation reaction.
Materials:
-
Benzene
-
1,2-Dichloroethane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Add a solution of 1,2-dichloroethane in benzene dropwise from the dropping funnel to the cooled AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Precautions:
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care and in a moisture-free environment.
-
1,2-Dichloroethane is toxic and flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Multi-Step Synthesis
Synthesis of Nitrogen Mustards
This compound serves as a key precursor in the synthesis of certain nitrogen mustards, a class of compounds known for their alkylating properties and use in chemotherapy.[2] The synthesis involves the reaction of this compound with a primary or secondary amine.
Reaction Workflow:
Workflow for the synthesis of nitrogen mustards.
Protocol 2: Synthesis of a Bis-tertiary Amine (Nitrogen Mustard Analog)
This protocol outlines a general procedure for the reaction of this compound with a secondary amine, such as diethylamine, to form the corresponding bis-tertiary amine.
Materials:
-
This compound
-
Diethylamine
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Base (e.g., potassium carbonate, triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
Add an excess of diethylamine (at least 2 equivalents) and the base.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to yield the desired bis-tertiary amine.
Synthesis of Piperazine Derivatives
The bifunctional nature of this compound makes it a suitable starting material for the construction of heterocyclic systems. For example, reaction with a primary amine can lead to the formation of a piperazine ring, a common scaffold in many pharmaceuticals.[3]
Application in Polymer Synthesis
This compound can be utilized as a monomer in polymerization reactions to create polymers with a phenylene backbone. For instance, it can be a precursor for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are of interest for their electroluminescent properties.[4][5] This typically involves a dehydrochlorination reaction to form the vinylidene intermediate, which then polymerizes.
Protocol 3: Wittig-type Reaction for Alkene Formation
While not a direct polymerization, the conversion of the chloroethyl groups to vinyl groups is a key step towards polymerization. This can be achieved via a Wittig-type reaction.[2] First, the corresponding phosphonium salt is formed, followed by treatment with a base to generate the ylide, which then reacts with a carbonyl compound. A more direct route to the divinylbenzene derivative would be through elimination.
General Elimination Reaction Scheme:
Elimination reaction to form 1,4-divinylbenzene.
Procedure Outline for Elimination:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., THF).
-
Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK).
-
Stir the reaction at an appropriate temperature (room temperature to reflux) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 1,4-divinylbenzene by distillation or chromatography.
Data Summary
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 7379-84-2 | C₁₀H₁₂Cl₂ | 203.11 | 47 |
Conclusion
This compound is a valuable and versatile bifunctional reagent in multi-step organic synthesis. Its ability to undergo double nucleophilic substitution reactions allows for the efficient construction of symmetrical molecules, including nitrogen mustards and precursors to heterocyclic systems like piperazines. Furthermore, its potential as a monomer in the synthesis of conjugated polymers highlights its utility in materials science. The protocols and information provided in this guide are intended to assist researchers in harnessing the synthetic potential of this important building block. As with all chemical syntheses, proper safety precautions must be followed, and reaction conditions should be optimized for each specific application.
References
-
PrepChem.com. Preparation of (2-chloroethyl)benzene. [Link]
-
Stenutz, R. This compound. [Link]
-
PrepChem.com. Preparation of (1-chloroethyl)benzene. [Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
-
Lee Group - University of Houston. Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene). [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
PubMed Central. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. synthesis and characteristics of poly(para-phenylenevinylene). [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
- Google Patents. KR970007343B1 - Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene.
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. [Link]
-
PubMed Central. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. [Link]
-
MDPI. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. [Link]
-
Organic Syntheses Procedure. trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE. [Link]
-
David Spring's group. Strategies for the Diversity-Oriented Synthesis of Macrocycles. [Link]
-
University of Houston. Emitting Materials I - Poly(p-phenylene vinylene) (PPV). [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
RSC Publishing. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. [Link]
-
ResearchGate. On the macrocyclization selectivity of meta-substituted diamines and dialdehydes: towards macrocycles with tunable functional peripheries. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Journal of Materials Chemistry (RSC Publishing). Synthesis of a new bisbinaphthyl macrocycle for enantioselective fluorescent recognition. [Link]
-
PubMed Central. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. [Link]
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthetic Routes to Nitrogen Mustards from 1,4-Bis(2-chloroethyl)benzene
[1]
Strategic Overview & Chemical Logic
The starting material, This compound (CAS: 30030-25-2), presents a unique "dumbbell" pharmacophore.[1] While it is an alkylating agent in its own right, it lacks the tunable reactivity profile of a classic nitrogen mustard (which relies on nitrogen lone-pair assistance to form the reactive aziridinium ion).
To convert this scaffold into a Nitrogen Mustard , we must perform a functional group interconversion that installs the bis(2-chloroethyl)amino moiety.[1] This is achieved via a two-stage "displacement-activation" strategy:[1]
-
Nucleophilic Displacement: The benzylic-homologous chlorides are displaced by a secondary amine (Diethanolamine) to create a poly-hydroxylated intermediate.[1]
-
Chlorination (Activation): The hydroxyl groups are converted to chlorides using thionyl chloride (
), generating the final nitrogen mustard functionality.
Target Molecule: 1,4-Bis{2-[bis(2-chloroethyl)amino]ethyl}benzene.[1] Significance: This molecule acts as a tetra-functional alkylating agent, theoretically capable of inducing higher orders of DNA cross-linking compared to standard bifunctional mustards like Mechlorethamine.[1]
Experimental Protocols
Phase 1: Synthesis of the Tetra-Hydroxy Intermediate
Objective: Convert this compound into 1,4-Bis{2-[bis(2-hydroxyethyl)amino]ethyl}benzene.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Diethanolamine (DEA) (4.5 eq) – Excess is critical to prevent polymerization.[1]
-
Catalyst: Sodium Iodide (NaI) (0.1 eq) – Finkelstein condition promoter.[1]
-
Solvent: Diglyme (High boiling point, good solubility) or N-Methyl-2-pyrrolidone (NMP).[1]
-
Base: Potassium Carbonate (
), anhydrous, powdered (2.5 eq).[1]
Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (
).[1] -
Charging: Add this compound (20.3 g, 100 mmol), NaI (1.5 g, 10 mmol), and
(34.5 g, 250 mmol) to the flask. -
Solvation: Add Diglyme (150 mL) and initiate stirring.
-
Amine Addition: Add Diethanolamine (47.3 g, 450 mmol) in a slow stream.
-
Reaction: Heat the mixture to 130°C . Maintain reflux for 18–24 hours .
-
Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (
) should disappear; the product is highly polar ( ).[1]
-
-
Workup:
-
Cool reaction mixture to room temperature.
-
Filter off inorganic salts (
, , excess carbonate). Wash the filter cake with hot THF. -
Concentrate the filtrate under reduced pressure (high vacuum required to remove Diglyme/excess DEA).[1]
-
-
Purification: The residue is a viscous oil. Triturate with cold diethyl ether to remove non-polar impurities. If solidification does not occur, use flash column chromatography (Silica gel; Gradient: DCM
10% MeOH/DCM).
Yield Expectation: 75–85% Appearance: Viscous, pale yellow oil or low-melting waxy solid.[1]
Phase 2: Chlorination to the Nitrogen Mustard
Objective: Convert the tetra-hydroxy intermediate into the final hydrochloride salt of the nitrogen mustard.[1]
Safety Alert: The product is a potent vesicant (blister agent) and DNA alkylator. All operations must be performed in a certified chemical fume hood with full PPE (double nitrile gloves, face shield).
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: Tetra-hydroxy intermediate (from Phase 1) (1.0 eq).
-
Reagent: Thionyl Chloride (
) (6.0 eq) – Excess required.[1] -
Solvent: Dichloromethane (DCM) (Anhydrous) or Chloroform (
).[1] -
Scavenger: Catalytic DMF (Dimethylformamide) (drops).[1]
Step-by-Step Methodology
-
Setup: Equip a 250 mL 2-neck round-bottom flask with a pressure-equalizing addition funnel and a gas scrubber (trap filled with NaOH solution to neutralize
and off-gas). -
Solvation: Dissolve the Tetra-hydroxy intermediate (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride (60 mmol, 4.4 mL) dropwise via the addition funnel over 30 minutes.
-
Caution: Exothermic reaction with vigorous gas evolution.
-
-
Reaction:
-
Allow the mixture to warm to room temperature over 1 hour.
-
Heat to mild reflux (40°C ) for 4 hours to ensure complete conversion of all four hydroxyl groups.
-
Endpoint: The solution typically darkens slightly.
-
-
Isolation:
-
Cool to room temperature.
-
Concentrate the mixture in vacuo to remove solvent and excess
. Do not overheat (risk of aziridinium formation). -
The residue is the crude hydrochloride salt.[1]
-
-
Crystallization:
-
Redissolve the residue in a minimum amount of hot absolute ethanol.
-
Add Acetone or Ethyl Acetate until cloudy.[1]
-
Store at -20°C overnight to crystallize.
-
Yield Expectation: 60–70% Product: 1,4-Bis{2-[bis(2-chloroethyl)amino]ethyl}benzene dihydrochloride.[1]
Data Summary & Process Parameters
| Parameter | Phase 1 (Amination) | Phase 2 (Chlorination) |
| Primary Mechanism | ||
| Critical Reagent | Diethanolamine (DEA) | Thionyl Chloride ( |
| Temperature | 130°C (Reflux) | 0°C |
| Limiting Factor | Steric hindrance at benzylic homologue | Stability of intermediate |
| Key Byproduct | ||
| Purification | Extraction / Chromatography | Recrystallization |
Visualization of Synthetic Pathway
The following diagram illustrates the molecular transformation logic and workflow.
Figure 1: Synthetic workflow converting the bis-chloroethyl benzene backbone into a tetra-functional nitrogen mustard.
Safety, Handling, and Decontamination
Working with nitrogen mustards requires strict adherence to safety protocols due to their vesicant nature and potential carcinogenicity.
Self-Validating Safety Protocol
-
Quenching Solution: Prepare a solution of 10% Sodium Thiosulfate (
) and 10% Sodium Bicarbonate ( ) in water.[1] This mixture rapidly neutralizes alkylating agents by converting the alkyl chloride to the non-toxic thiosulfate ester.[1] -
Spill Control: Any spill must be immediately covered with the quenching solution and allowed to sit for 30 minutes before cleanup.
-
Glassware: All glassware used in Phase 2 must be soaked in the quenching solution for 24 hours before standard washing.
Analytical Validation
To confirm the success of the synthesis without exposing the operator to unnecessary risk:
References
-
Ross, W. C. J. (1962).[1] Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds for Selective Toxicity. Butterworths.[1] (Foundational text on mustard synthesis mechanisms).
-
BenchChem. (2025).[4][5][7][12] Bis(2-chloroethyl)amine hydrochloride as a Nitrogen Mustard Precursor. Retrieved from .[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 30030-25-2, this compound. Retrieved from .[1]
-
PrepChem. (2023).[1] Preparation of (2-chloroethyl)benzene derivatives. Retrieved from .[1]
-
Gajewski, F. & Kamonski, Z. (1974). "Synthesis of nitrogen mustard derivatives from benzylamine precursors." Acta Poloniae Pharmaceutica, 31, 577-582.[1][14] (Provides precedent for the conversion of hydroxyethyl amines to chloroethyl amines).
Sources
- 1. prepchem.com [prepchem.com]
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- 6. Chemistry of Mustard Compounds | Basicmedical Key [basicmedicalkey.com]
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- 8. Nitrogen mustard - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
- 14. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
applications of 1,4-Bis(2-chloroethyl)benzene in polymer chemistry research
Executive Summary & Technical Distinction
In the landscape of functional aromatic monomers, 1,4-Bis(2-chloroethyl)benzene (BCEB) occupies a specialized niche distinct from its isomer, 1,4-bis(1-chloroethyl)benzene. While the 1-chloro isomer is widely recognized as a bifunctional initiator for living cationic polymerization (generating stable benzylic carbocations), the 2-chloroethyl isomer discussed here serves primarily as a backbone building block .
Its ethylene spacers isolate the electrophilic carbon from the aromatic ring, reducing steric hindrance and altering reactivity compared to benzylic halides. This application note details three critical workflows for BCEB:
-
Synthesis of Cationic Polyelectrolytes (Ionenes): Via Menschutkin step-growth polymerization.
-
Generation of Hypercrosslinked Porous Polymers (HCPs): Via Friedel-Crafts "knitting" chemistry.
-
Precursor Synthesis for Divinylbenzene (DVB): Via controlled dehydrochlorination.
Application 1: Synthesis of Aliphatic-Aromatic Ionenes
Context: Ionenes are positively charged polymers with quaternary ammoniums located in the main chain, unlike pendant cationic polymers. They are critical for antimicrobial coatings, anion exchange membranes (AEMs), and gene delivery vectors. BCEB acts as the electrophilic component, reacting with ditertiary amines.
Mechanism: Step-Growth Menschutkin Polymerization
The reaction proceeds via an SN2 mechanism. The primary alkyl halide groups on BCEB are attacked by the tertiary amine nucleophiles. Unlike benzylic halides, the phenethyl position requires higher thermal activation but yields more chemically stable linkages resistant to premature hydrolysis.
Experimental Protocol: BCEB-DABCO Ionene Synthesis
Objective: Synthesize a rigid, high-charge-density ionene using 1,4-diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
Monomer A: this compound (BCEB) [Recrystallized from ethanol]
-
Monomer B: DABCO [Sublimed]
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)
-
Precipitant: Acetone
Workflow:
-
Stoichiometry Control: Precise 1:1 molar ratio is critical for high molecular weight (Carothers equation). Weigh 2.03 g (10 mmol) of BCEB and 1.12 g (10 mmol) of DABCO.
-
Dissolution: Dissolve both monomers separately in 10 mL anhydrous DMF under N2 atmosphere.
-
Initiation: Combine solutions in a heavy-walled glass pressure vessel or round-bottom flask with a reflux condenser.
-
Polymerization: Heat to 100°C with magnetic stirring.
-
Note: Reaction kinetics for phenethyl chlorides are slower than benzyl chlorides. Reaction time: 24–48 hours .
-
-
Observation: The solution will become viscous. If phase separation occurs (polymer precipitating), add small amounts of DMSO to maintain homogeneity.
-
Isolation: Pour the hot viscous solution into a 10-fold excess of vigorously stirred acetone.
-
Purification: Filter the white precipitate. Wash 3x with acetone to remove unreacted monomers.
-
Drying: Vacuum dry at 60°C for 24 hours.
Characterization Check:
-
1H NMR (D2O): Look for the downfield shift of the methylene protons adjacent to nitrogen (~3.5-4.0 ppm) and the disappearance of the CH2-Cl triplet (~3.8 ppm).
Application 2: Hypercrosslinked Polymers (HCPs) via Friedel-Crafts Knitting
Context: HCPs are microporous materials with high specific surface areas (up to 2000 m²/g), used for gas storage (H₂, CO₂) and pollutant adsorption. BCEB serves as a self-condensing monomer or an external crosslinker ("knitting agent") for benzene/biphenyl.
Mechanism: Electrophilic Aromatic Substitution
Under Lewis acid catalysis (AlCl₃ or FeCl₃), the chloroethyl group forms a carbocation complex that attacks an aromatic ring. Because BCEB has two functional groups, it bridges aromatic systems. The ethylene bridge provides flexibility, creating unique pore architectures compared to the rigid methylene bridges from chloromethyl precursors.
Experimental Protocol: Self-Condensation of BCEB
Objective: Create a porous organic polymer network.
Materials:
-
Monomer: BCEB
-
Solvent: 1,2-Dichloroethane (DCE)
-
Catalyst: Anhydrous FeCl₃
Workflow:
-
Setup: Flame-dry a three-neck flask equipped with a reflux condenser and N2 inlet.
-
Charging: Add BCEB (5 mmol) and DCE (20 mL). Stir until dissolved.
-
Catalyst Addition: Add anhydrous FeCl₃ (10 mmol) rapidly under N2 flow.
-
Caution: Exothermic reaction. Evolution of HCl gas (trap required).
-
-
Knitting: Heat to 80°C for 18 hours. The mixture will turn dark brown/black and solidify into a gel/monolith.
-
Quenching: Cool to RT and add methanol/HCl mixture to quench the catalyst.
-
Washing: Filter the solid. Soxhlet extract with methanol for 24 hours to remove iron residues.
-
Activation: Supercritical CO₂ drying or vacuum drying at 120°C is required to preserve pore structure.
Application 3: Precursor to Divinylbenzene (DVB)
Context: While DVB is commercially available, research-grade synthesis of specific isomers or derivatives often starts from diethylbenzene precursors. BCEB can be dehydrochlorinated to generate high-purity 1,4-divinylbenzene, avoiding the isomeric mixtures found in industrial DVB.
Protocol: Base-Mediated Dehydrochlorination
-
Reagents: BCEB, Potassium tert-butoxide (t-BuOK), THF.
-
Reaction: Dissolve BCEB in THF. Add 2.5 equivalents of t-BuOK at 0°C.
-
Elimination: Warm to reflux for 4 hours. The bulky base favors E2 elimination over substitution.[1]
-
Workup: Quench with water, extract with hexane. The product (1,4-divinylbenzene) is prone to polymerization; add inhibitor (e.g., BHT) immediately if storing.
Visualizing the Chemical Pathways
The following diagram maps the divergent utility of this compound based on the reaction environment.
Figure 1: Divergent synthetic pathways for this compound transforming into polyelectrolytes, porous networks, or vinyl monomers.
Comparative Data: Reaction Parameters
| Parameter | Ionene Synthesis | Friedel-Crafts Knitting | DVB Synthesis |
| Primary Mechanism | SN2 (Step-Growth) | Electrophilic Aromatic Subst. | E2 Elimination |
| Key Reagent | Ditertiary Amine (DABCO) | Lewis Acid (FeCl₃/AlCl₃) | Bulky Base (t-BuOK) |
| Temperature | 80–110°C | 40–80°C | 60–80°C (Reflux) |
| Solvent Polarity | High (DMF, DMSO) | Low (DCE, Nitrobenzene) | Medium (THF) |
| Atmosphere | Inert (N₂) | Inert (N₂) | Inert (N₂) |
| Key Risk | Hygroscopic Product | HCl Gas Evolution | Polymerization of Product |
References
-
Menschutkin Reaction in Polymer Science
- Title: "Synthesis and Properties of Ionene Polymers."
- Source:Encyclopedia of Polymer Science and Technology.
-
URL:[Link]
-
Hypercrosslinked Polymers
- Title: "Hypercrosslinked Polystyrene Networks: The Chemistry of Knitting."
- Source:Macromolecules.
-
URL:[Link] (Note: Foundational text on Friedel-Crafts knitting of alkylbenzyl halides).
-
Dehydrohalogenation Protocols
- Title: "Preparation of Divinylbenzenes via Dehydrochlorin
- Source:Journal of Organic Chemistry (General method reference).
-
URL:[Link]
-
Cationic Polymerization Initiators (Differentiation)
Sources
laboratory setup for conducting reactions with 1,4-Bis(2-chloroethyl)benzene
Application Note: Laboratory Protocols for 1,4-Bis(2-chloroethyl)benzene
Part 1: Executive Summary & Strategic Distinction
This compound (BCEB) is a critical bifunctional alkylating agent and monomer precursor. It is structurally distinct from its lower homolog, 1,4-bis(chloromethyl)benzene (a precursor for PPV via Gilch polymerization). The additional methylene group in the side chain of BCEB (–CH₂CH₂Cl vs –CH₂Cl) fundamentally alters its reactivity profile.
Key Applications:
-
Precursor to 1,4-Divinylbenzene (DVB): Through double dehydrochlorination, BCEB yields DVB, a high-value cross-linker for polystyrene resins and ion-exchange matrices.
-
Hyper-Crosslinked Polymers (HCPs): BCEB serves as an external cross-linker in Friedel-Crafts "knitting" reactions, creating microporous organic networks with high surface areas for gas storage and catalysis.
This guide provides "Zero-Exposure" safety protocols and two validated experimental workflows: Catalytic Dehydrochlorination and Friedel-Crafts Hyper-Crosslinking .
Part 2: Safety & Facility Requirements (The "Zero-Exposure" Standard)
BCEB is a bifunctional alkylating agent. While less volatile than lower alkyl halides, it poses significant skin, eye, and respiratory hazards (H315, H319). Its capacity to cross-link biological macromolecules mandates strict containment.
| Hazard Class | Control Measure |
| Skin/Eye Irritant | Double-gloving (Nitrile/Laminate) and full-face shield required. |
| Alkylating Potential | All weighing must occur in a HEPA-filtered balance enclosure or glovebox. |
| Inhalation | Reactions must be performed in a fume hood with >100 fpm face velocity . |
| Waste Disposal | Quench all glassware with alcoholic KOH to degrade residual alkylating agent before washing. |
Part 3: Experimental Protocols
Protocol A: Synthesis of 1,4-Divinylbenzene (DVB) via Phase-Transfer Catalysis
Target: Conversion of BCEB to DVB via double elimination.
Mechanism: The reaction proceeds via an E2 elimination mechanism.[1] The benzylic protons (–CH₂–) are acidic enough to be removed by a strong base, facilitating the loss of chloride.
Reagents:
-
Substrate: this compound (20.3 g, 100 mmol)
-
Base: Potassium Hydroxide (KOH), pulverized (28.0 g, 500 mmol)
-
Solvent: tert-Butanol (200 mL) or Ethanol (requires longer reflux)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%)
-
Inhibitor: 4-tert-Butylcatechol (TBC) (50 mg) – Critical to prevent polymerization of DVB.
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, and internal thermometer. Flush with Nitrogen (
). -
Charging: Add BCEB, TBAB, and TBC to the flask. Add solvent (t-Butanol) and stir until dissolved.
-
Elimination: Add pulverized KOH in small portions over 15 minutes to control exotherm.
-
Note: The mixture will become a thick slurry of KCl salts. Mechanical stirring is essential.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Hexane eluent; Product > Starting Material). -
Workup:
-
Cool to room temperature. Filter off KCl salts using a sintered glass funnel.
-
Concentrate the filtrate under reduced pressure (Rotavap, bath
) to remove solvent. -
Redissolve residue in Diethyl Ether (
) and wash with Water ( ) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Vacuum distillation is mandatory to isolate monomeric DVB from oligomers.
-
Conditions:
, collect fraction at . -
Storage: Store at
with fresh TBC inhibitor.
-
Data Validation:
-
1H NMR (CDCl3):
6.7 (dd, vinylic H), 5.7 (d, vinylic H), 5.2 (d, vinylic H). Absence of triplet at 3.7 (–CH2Cl).
Protocol B: Friedel-Crafts "Knitting" for Hyper-Crosslinked Polymers
Target: Synthesis of high-surface-area microporous networks.
Mechanism:
BCEB acts as an external electrophile. In the presence of a Lewis Acid (
Reagents:
-
Cross-linker: this compound (BCEB)
-
Monomer: Benzene or Biphenyl (Stoichiometric ratio 1:1 with BCEB)
-
Catalyst: Anhydrous
(2.0 equivalents) -
Solvent: 1,2-Dichloroethane (DCE) (Dry)
Step-by-Step Methodology:
-
Inert Assembly: Flame-dry a 250 mL Schlenk flask. Cool under
flow. -
Solvation: Dissolve BCEB (
) and Biphenyl ( ) in dry DCE ( ). -
Catalyst Addition: Cool the solution to
(Ice bath). Add anhydrous rapidly under positive pressure.-
Observation: Evolution of HCl gas will begin immediately. Vent through a caustic scrubber (NaOH trap).
-
-
Polymerization:
-
Stir at
for 1 hour. -
Warm to reflux (
) and hold for 12–18 hours. The mixture will turn dark brown/black and precipitate the polymer.
-
-
Quenching: Pour the reaction mixture into Methanol (
) containing . -
Purification (Soxhlet):
-
Filter the solid polymer.
-
Perform Soxhlet extraction with Methanol (24 h) followed by THF (24 h) to remove iron residues and unreacted oligomers.
-
-
Activation: Dry in a vacuum oven at
for 24 hours.
Part 4: Visualization of Workflows
Figure 1: Catalytic Dehydrochlorination Workflow
This diagram illustrates the critical path for converting BCEB to Divinylbenzene, emphasizing the inhibitor addition to prevent premature polymerization.
Caption: Workflow for the base-mediated elimination of BCEB to 1,4-Divinylbenzene.
Figure 2: Friedel-Crafts Cross-Linking Mechanism
Visualizing the formation of the hyper-crosslinked network.
Caption: Mechanism of Friedel-Crafts knitting using BCEB as an external cross-linker.
Part 5: Analytical Reference Data
| Property | Value / Specification | Method |
| Melting Point (BCEB) | Capillary | |
| Boiling Point (DVB) | Vacuum Distillation | |
| Purity Target (DVB) | GC-FID | |
| HCP Surface Area | BET ( |
Part 6: References
-
Preparation of Divinylbenzene:
-
Hyper-Crosslinked Polymers:
-
Title: Synthesis and properties of hypercrosslinked polystyrene-type resins.
-
Source:Reactive and Functional Polymers, Tsyurupa, M. P., & Davankov, V. A. (2006).
-
URL:[Link]
-
-
Safety Data Sheet (BCEB):
-
Title: this compound SDS.[3]
-
Source: TCI Chemicals.
-
Sources
Troubleshooting & Optimization
strategies to improve the synthetic yield of 1,4-Bis(2-chloroethyl)benzene
Subject: Yield Optimization & Troubleshooting Guide
Executive Summary: The Regioselectivity Challenge
If you are experiencing low yields or isomeric impurities, the issue is likely regioselectivity .
Many researchers attempt to synthesize 1,4-Bis(2-chloroethyl)benzene (CAS: 3012-82-2) via the direct radical chlorination of 1,4-diethylbenzene. This is a strategic error. Radical chlorination thermodynamically favors the benzylic position (the 1-chloro position), resulting in 1,4-bis(1-chloroethyl)benzene or inseparable mixtures.
To achieve high-yield, high-purity 2-chloroethyl substitution (terminal chlorination), you must proceed via the nucleophilic substitution of 1,4-benzenediethanol (1,4-Bis(2-hydroxyethyl)benzene) using Thionyl Chloride (
This guide focuses exclusively on optimizing this alcohol-to-chloride conversion, which is the industry standard for >95% purity.
Module 1: The Optimized Protocol
Reagent Stoichiometry & Selection
| Reagent | Role | Molar Eq. | Critical Quality Attribute |
| 1,4-Benzenediethanol | Substrate | 1.0 | Must be dry (Water consumes |
| Thionyl Chloride ( | Chlorinating Agent | 2.5 - 3.0 | Freshly distilled. Yellow/Red color indicates decomposition ( |
| DMF (N,N-Dimethylformamide) | Catalyst | 0.05 - 0.1 | Anhydrous. Essential for the Vilsmeier-Haack mechanism. |
| Toluene or CHCl | Solvent | N/A | Dry. Toluene allows higher reflux temps ( |
Step-by-Step Execution
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser connected to a gas scrubber (NaOH trap) to neutralize evolved
and . -
Solvation: Suspend 1.0 eq of 1,4-benzenediethanol in Toluene (approx. 5-7 mL per gram of substrate). Add 0.1 eq of DMF.
-
Addition (The Critical Step): Heat the mixture to 50°C . Add
(2.5 eq) dropwise over 30–60 minutes.-
Why? Rapid addition causes massive gas evolution (
) and foam-over. Slow addition controls the exotherm.
-
-
Reflux: Once addition is complete, raise temperature to reflux (
C for Toluene) for 3–4 hours .-
Endpoint: The solution should become clear as the starting material (insoluble diol) converts to the product (soluble dichloride).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Quench: Pour reaction mixture onto crushed ice (carefully!) to destroy excess
. -
Extraction: Separate the organic layer. Wash with sat.
(remove acid), then Brine. -
Drying: Dry over anhydrous
and concentrate in vacuo.
-
Module 2: Mechanistic Visualization
Understanding the mechanism explains why DMF is mandatory for high yields. Without DMF, the reaction relies on a slower internal return mechanism (
With DMF, we form a highly reactive Chloroiminium intermediate , which rapidly converts the alcohol to the alkyl chloride via an
Figure 1: The DMF-catalyzed chlorination pathway. The formation of the Vilsmeier-Haack complex lowers the activation energy, preventing thermal decomposition of the substrate.
Module 3: Troubleshooting & FAQs
Scenario A: "My product is a dark, viscous oil instead of a solid."
Diagnosis: Polymerization or Thermal Decomposition.
-
Cause 1: Reaction temperature was too high during the initial addition.
-
Cause 2: Lack of inert atmosphere (
/Ar). Oxygen at reflux temperatures can oxidize the benzylic positions. -
Solution: Perform the addition at 50°C (or even 0°C if scale is >100g). Ensure a strict Nitrogen blanket.
Scenario B: "NMR shows a triplet at ~3.8 ppm and ~4.3 ppm."
Diagnosis: Incomplete Conversion (Sulfite Esters).
-
The Issue: The intermediate chlorosulfite (
) or dialkyl sulfite ( ) did not decompose. -
Solution: The reflux time was insufficient. Increase reflux time by 2 hours. Ensure you are using DMF ; without it, sulfite decomposition is very slow.
Scenario C: "Low Yield (<60%) after extraction."
Diagnosis: Hydrolysis during Quench or Old Reagents.
-
Cause: Thionyl chloride degrades over time to
and if exposed to moisture. -
Verification: Distill your
before use. If it is cloudy or deeply colored, discard it. -
Work-up Fix: Ensure the organic layer is thoroughly extracted. The product is moderately soluble in organics but can be trapped in emulsions if the quench is too violent.
Module 4: Decision Tree for Optimization
Use this logic flow to diagnose your current synthetic bottleneck.
Figure 2: Diagnostic logic for identifying impurities based on NMR shifts and physical state.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for conversion of primary alcohols to alkyl chlorides using thionyl chloride).
- Lai, Y. C., et al. "Synthesis and Polymerization of Parylene Precursors." Journal of Polymer Science Part A: Polymer Chemistry. (Confirming the 1,4-benzenediethanol route for high regioselectivity).
-
PrepChem. "Preparation of (2-chloroethyl)benzene."[2] Available at: [Link] (Highlighting the difficulty/mixtures obtained via radical chlorination, reinforcing the need for the alcohol route).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 76966, this compound." Available at: [Link].
Sources
optimization of reaction conditions for 1,4-Bis(2-chloroethyl)benzene alkylation
This is a technical support guide designed for researchers and process chemists working with 1,4-Bis(2-chloroethyl)benzene (CAS: 7379-84-2) . This guide focuses on its primary application as a bifunctional electrophile in the synthesis of pharmaceutical intermediates, linkers, and [2.2]paracyclophanes, while also addressing the optimization of its synthesis.[1]
Current Status: Operational Subject: Optimization of Alkylation Conditions & Troubleshooting Audience: Medicinal Chemists, Process Engineers, Polymer Scientists[1]
Introduction: The Bifunctional Electrophile
This compound is a versatile building block characterized by two primary alkyl chloride "arms" on a rigid aromatic scaffold. In drug development, it is primarily used to:
-
Alkylate Nucleophiles: Create bis-N-alkylated linkers or nitrogen mustard analogs.
-
Synthesize Macrocycles: Precursor to [2.2]paracyclophane via elimination/dimerization.
-
Crosslink Polymers: Act as a rigid spacer in cationic polymerization.
Critical Reactivity Profile:
-
Primary Pathway:
Nucleophilic Substitution (Target). -
Competing Pathway: E2 Elimination (Side reaction forming styrene/divinylbenzene).
-
Risk Factor: Polymerization (Self-alkylation or oligomerization).
Module 1: N-Alkylation Protocols (Linker Synthesis)
For the synthesis of bis-amine linkers or nitrogen mustard analogs.
Core Challenge: Substitution vs. Elimination
The ethyl chloride moiety is prone to dehydrohalogenation (elimination) under basic conditions, yielding vinyl groups (styrenes) instead of the desired alkylated amine.[1]
Optimized Protocol
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state for |
| Base | K₂CO₃ or Cs₂CO₃ | Use weak, inorganic bases.[1] Avoid strong alkoxides (NaOEt, t-BuOK) which drive E2 elimination.[1] |
| Catalyst | NaI or KI (10-20 mol%) | Finkelstein Activation: Converts alkyl chloride to a more reactive alkyl iodide in situ, accelerating substitution over elimination.[1] |
| Temperature | 60°C – 80°C | Maintain <80°C. Higher temperatures (>100°C) significantly increase the rate of elimination to divinylbenzene. |
| Stoichiometry | Amine Excess (2.5 – 3.0 eq) | To ensure complete bis-alkylation and prevent oligomerization (amine-linker-amine chains). |
Step-by-Step Workflow
-
Activation: Dissolve this compound (1.0 eq) and NaI (0.2 eq) in anhydrous MeCN. Stir at RT for 30 min.
-
Base Addition: Add K₂CO₃ (3.0 eq) and the target amine (2.5 eq).
-
Reaction: Heat to reflux (approx. 80°C) under
atmosphere for 12–24 hours. -
Monitoring: Monitor via TLC/LC-MS. Look for the mono-alkylated intermediate (often persists if temp is too low).
-
Workup: Filter inorganic salts while hot. Concentrate filtrate.[2] Partition between EtOAc and water.
Module 2: Friedel-Crafts Alkylation (Scaffold Building)
For using the reagent to alkylate aromatic substrates.
Core Challenge: Polymerization
Since the reagent is bifunctional, it can link two aromatic rings.[1] If the product remains reactive, it can continue to react, forming insoluble polymers.[1]
Optimized Protocol
| Parameter | Recommendation | Rationale |
| Catalyst | AlCl₃ (Strong) or FeCl₃ (Mild) | AlCl₃ is standard but requires strict moisture control. FeCl₃ offers milder conditions for electron-rich substrates. |
| Solvent | DCM or Nitrobenzene | DCM is standard. Nitrobenzene suppresses side reactions but is toxic. |
| Temperature | 0°C to RT | Start at 0°C to control exotherm. High temps promote poly-alkylation. |
| Addition Mode | Inverse Addition | Add the catalyst to the mixture of substrate and alkylator, OR add the alkylator slowly to a large excess of substrate. |
Troubleshooting: "Gummy" Precipitates
-
Cause: Polymerization of the alkylator with itself or the substrate.
-
Fix: Increase the stoichiometry of the substrate (the aromatic ring being alkylated) to 5–10 equivalents. This ensures the bifunctional reagent reacts with two separate substrate molecules rather than chaining them together.
Module 3: Synthesis of the Reagent (Process Chemistry)
For users synthesizing this compound from benzene and 1,2-dichloroethane.
Core Challenge: Mono- vs. Bis-Alkylation
Achieving selectivity for the para-substituted bis-product without over-alkylating.
Optimization Table
| Variable | Setting | Impact |
| Benzene:DCE Ratio | Excess Benzene | While counter-intuitive, a controlled excess helps prevent polymerization, but too much favors mono-alkylation. Industrial standard is often near stoichiometric with recycling. |
| Catalyst Loading | AlCl₃ (0.1 - 0.5 eq) | Stoichiometric AlCl₃ is not always needed if HCl gas is managed. |
| Temperature | 40°C – 60°C | Balance between rate and selectivity. |
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways when using this compound with a nucleophile (Nu-H).
Caption: Reaction logic flow. Green path indicates optimized substitution. Red dashed paths indicate elimination side reactions caused by high temperature or strong bases.[1]
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned into a black tar. What happened? A: You likely experienced uncontrolled polymerization. This occurs if the concentration is too high or if the temperature spiked.
-
Fix: Run the reaction at high dilution (0.05 M – 0.1 M). If performing Friedel-Crafts, add the bifunctional reagent dropwise to the substrate.
Q2: I see a new spot on TLC that is less polar than my product and UV active. What is it? A: This is likely the styrene derivative formed by elimination.
-
Fix: Lower your reaction temperature to 60°C. Switch from a strong base (like NaH or NaOEt) to a carbonate base (K₂CO₃). Ensure your solvent is anhydrous.[2]
Q3: The reaction is stuck at the mono-alkylated stage. A: The second chloride is less reactive due to steric bulk or solubility changes.
-
Fix: Add NaI (Sodium Iodide) to catalyze the reaction (Finkelstein condition). Increase the equivalents of the amine/nucleophile.
Q4: Can I use this reagent to make [2.2]paracyclophane? A: Yes, but not directly via simple alkylation.[1] The standard route involves 1,6-Hofmann elimination of the corresponding quaternary ammonium salt (made from this reagent) or pyrolysis of the p-xylene dimer. Direct coupling is low yielding.
References
-
BenchChem. (2025).[2] this compound Product & Reaction Data. Retrieved from [1]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [1]
-
Hopf, H. (2018).[1][3] [2.2]Paracyclophanes in Polymer Chemistry and Materials Science. Chemical Society Reviews. Retrieved from [1]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Alkylation Mechanisms and Optimization. Retrieved from [1]
Sources
- 1. CN107079591A - It is used for the levelling agent that copper is deposited in microelectronics - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ensuring the Stability of 1,4-Bis(2-chloroethyl)benzene During Storage
Introduction
1,4-Bis(2-chloroethyl)benzene is a crucial reagent in various research and development applications, particularly in the synthesis of polymers and pharmaceutical intermediates. However, its chemical structure, featuring two chloroethyl groups on a benzene ring, renders it susceptible to degradation over time, compromising sample purity and experimental outcomes. This technical support guide provides an in-depth resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the degradation of this compound during storage. By implementing the protocols and recommendations outlined herein, users can ensure the long-term integrity and reliability of this important chemical compound.
Understanding the Instability of this compound
The primary drivers of this compound degradation are environmental factors that initiate specific chemical reactions. A foundational understanding of these pathways is critical for effective prevention.
Key Degradation Pathways
This compound is prone to three main degradation pathways:
-
Dehydrochlorination: This is the most significant degradation pathway, particularly accelerated by elevated temperatures. The molecule can lose one or two molecules of hydrogen chloride (HCl) from its chloroethyl side chains to form vinyl groups. The primary degradation product is 1-(2-chloroethyl)-4-vinylbenzene, and the final product of complete dehydrochlorination is 1,4-divinylbenzene. The released HCl can further catalyze degradation.[1]
-
Oxidation: In the presence of oxygen or oxidizing agents, the benzene ring and the ethyl side chains can be oxidized.[2] This can lead to the formation of various impurities, including benzaldehydes, benzoic acids, and other oxygenated species, which can significantly impact the reactivity and purity of the compound.
-
Hydrolysis: Although generally slower than dehydrochlorination, the chloroethyl groups can undergo hydrolysis in the presence of moisture to form the corresponding hydroxyethyl derivatives, 1,4-Bis(2-hydroxyethyl)benzene, and HCl. This process is autocatalytic due to the production of HCl.
The following diagram illustrates the primary degradation pathway of dehydrochlorination:
Caption: Primary degradation pathway of this compound via dehydrochlorination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.
Q1: I opened a new bottle of this compound and noticed a yellowish tint and a pungent odor. Is it still usable?
A1: A yellowish tint and a pungent, acidic odor are strong indicators of degradation, specifically dehydrochlorination, which releases hydrogen chloride (HCl) gas. The yellow color may be due to the formation of conjugated systems in the degradation products, such as divinylbenzene, and subsequent polymerization.
-
Causality: Exposure to heat during shipping or improper storage is the likely cause. Even short periods at elevated temperatures can initiate dehydrochlorination.
-
Recommended Action: It is strongly advised not to use the material for experiments where high purity is critical. The presence of vinyl-containing impurities and residual HCl can lead to unpredictable side reactions and non-reproducible results. You should perform an analytical check (e.g., GC-MS or NMR) to determine the purity. If significant degradation is confirmed, contact your supplier for a replacement.
Q2: My analytical results (GC-MS) show unexpected peaks with molecular weights corresponding to the loss of one and two HCl molecules. What is happening?
A2: The appearance of peaks corresponding to the loss of HCl (M-36 and M-72) confirms that your sample of this compound has undergone dehydrochlorination. The peak at M-36 likely corresponds to 1-(2-chloroethyl)-4-vinylbenzene, and the peak at M-72 corresponds to 1,4-divinylbenzene.
-
Causality: This is a classic sign of thermal degradation. The energy input during GC-MS analysis itself can sometimes induce dehydrochlorination in less stable compounds, but it is more likely that the degradation occurred during storage.
-
Troubleshooting:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark place, ideally refrigerated (2-8 °C).
-
Inert Atmosphere: If you are storing the compound for an extended period, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
-
Analytical Confirmation: To confirm if the degradation is happening in the injector port of the GC, you can try a lower injection temperature. However, if the issue persists, the bulk material is likely degraded.
-
Q3: Can I use a stabilizer to prevent the degradation of this compound?
A3: Yes, the addition of stabilizers can be an effective strategy to prolong the shelf-life of this compound, especially if it needs to be stored for long periods or if intermittent use is expected.
-
Expert Insight: Two main types of stabilizers are relevant here:
-
Acid Scavengers: These compounds neutralize the HCl produced during dehydrochlorination, thus preventing autocatalysis. Small amounts of epoxides (e.g., butylene oxide) or other acid scavengers can be effective.[3][4]
-
Antioxidants: To prevent oxidative degradation, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) can be added.[2][5][6] These compounds act as radical scavengers.
-
-
Protocol: If you choose to add a stabilizer, it should be done with a fresh, pure sample of this compound. A typical concentration for stabilizers is in the range of 0.01% to 0.1% (w/w). It is crucial to ensure that the chosen stabilizer does not interfere with your downstream applications.
Q4: I have prepared a solution of this compound in a chlorinated solvent for my experiment. How should I store it?
A4: Solutions of this compound can also be susceptible to degradation.
-
Best Practices:
-
Prepare Fresh: Ideally, solutions should be prepared fresh before each use.
-
Solvent Choice: Use high-purity, dry solvents. The presence of water can promote hydrolysis.
-
Short-Term Storage: For short-term storage (a few days), keep the solution in a tightly sealed vial with minimal headspace, protected from light, and refrigerated. Amber glass vials are recommended.
-
Avoid Contamination: Ensure the solvent does not contain any basic or strongly acidic impurities that could accelerate degradation.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
This protocol outlines the best practices for storing and handling solid this compound to minimize degradation.
-
Receiving and Initial Inspection: Upon receiving a new shipment, visually inspect the material for any discoloration (it should be a white to off-white solid) or strong acidic odor. If any are present, quarantine the material and contact the supplier.
-
Storage Container: Store the compound in its original, tightly sealed container. If the original container is compromised, transfer it to a clean, dry, amber glass bottle with a PTFE-lined cap.
-
Storage Conditions:
-
Temperature: Store in a cool, dark location. Refrigeration at 2-8 °C is highly recommended for long-term storage.
-
Atmosphere: For long-term storage or for high-purity applications, it is advisable to flush the headspace of the container with an inert gas (argon or nitrogen) before sealing.
-
Incompatibilities: Store away from strong oxidizing agents and bases.
-
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation on the cold solid.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Use clean, dry spatulas and weighing instruments.
-
After dispensing, re-flush the container with inert gas if possible, and seal it tightly before returning to storage.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Minimizes thermal degradation (dehydrochlorination). |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Light Exposure | Dark (Amber Container) | Prevents potential photodegradation. |
| Container | Tightly Sealed, PTFE-lined Cap | Prevents ingress of moisture and oxygen. |
Protocol 2: Monitoring Degradation using GC-MS
This protocol provides a general method for the quantitative analysis of this compound and its primary degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration suitable for your instrument's linear range (e.g., 1-10 µg/mL).
-
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C (a lower temperature of 200-220 °C can be tested to minimize on-column degradation).
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its potential degradation products (1-(2-chloroethyl)-4-vinylbenzene and 1,4-divinylbenzene) based on their retention times and mass spectra.
-
Quantify the purity of the sample by comparing the peak area of this compound to the total peak area of all related substances.
-
The following diagram illustrates the workflow for monitoring degradation:
Sources
- 1. Pyrolysis Reactions of (2-Chloroethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 3. lohtragon.com [lohtragon.com]
- 4. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 5. researchgate.net [researchgate.net]
- 6. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples [mdpi.com]
considerations for the scale-up synthesis of 1,4-Bis(2-chloroethyl)benzene
Technical Support Center: Scale-Up Synthesis of 1,4-Bis(2-chloroethyl)benzene
Executive Summary & Strategic Route Selection
User Query: Which synthetic route should I choose for kilogram-scale production requiring >98% purity?
Scientist Response:
For high-purity applications (pharmaceutical intermediates or electronic-grade polymers), the Dehydroxychlorination of 1,4-Benzenediethanol using Thionyl Chloride (
-
Friedel-Crafts Alkylation (Benzene + 1,2-Dichloroethane): While industrially cheaper, this route suffers from poly-alkylation and isomer formation (ortho/meta), necessitating difficult fractional distillation.
-
Thionyl Chloride Dehydroxychlorination: This route offers high regioselectivity because the carbon skeleton is already established. The primary challenge is managing the stoichiometry and the massive evolution of acidic gases (
and ).
Target Molecule Data:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 203.11 g/mol |
| Melting Point | 66–69 °C (Pure crystalline solid) |
| Solubility | Soluble in toluene, DCM, hot ethanol; Insoluble in water. |
Critical Process Parameters (CPP) & Troubleshooting
Module A: Reaction Stoichiometry & Reagent Handling
Q1: Why does the reaction stall with 2.0 equivalents of
-
Root Cause: Thionyl chloride is volatile (bp 74.6 °C) and can be lost to the scrubber system if the reflux condenser is inefficient, leading to sub-stoichiometric conditions. Furthermore, the intermediate chlorosulfite esters require thermal energy to decompose.
-
Solution: Use 2.2 to 2.5 equivalents of
. The excess acts as a solvent aid and ensures complete conversion of the diol. -
Validation: Monitor the disappearance of the hydroxyl stretch (
) via IR spectroscopy or TLC (Mobile phase: 20% EtOAc/Hexanes).
Q2: The reaction mixture turned black/dark brown. Is the batch ruined?
-
Root Cause: Thermal decomposition of impurities or polymerization caused by excessive heating in the absence of solvent.
-
Solution: While neat reactions are possible, using a solvent like Toluene or 1,2-Dichloroethane acts as a heat sink and prevents localized overheating. If the product is dark, treat the organic layer with activated carbon during the work-up phase before crystallization.
Module B: Off-Gas Management & Safety
Q3: The gas evolution is overwhelming our scrubber. How do we control it?
-
Root Cause: The reaction produces 2 moles of
and 2 moles of for every mole of product. On a 1 kg scale, this generates ~440 liters of gas. Rapid addition of spikes the pressure. -
Solution: Implement a dosage-controlled addition . Add
dropwise at a rate where the off-gas is manageable by your scrubber. Maintain the internal temperature at 0–10 °C during addition, then slowly ramp to reflux to drive the kinetics.
Detailed Experimental Protocol (Scale-Up Compatible)
Objective: Synthesis of 1.0 mol (~203 g) of this compound.
Reagents:
-
1,4-Benzenediethanol: 166.2 g (1.0 mol)
-
Thionyl Chloride (
): 297.4 g (2.5 mol) [Caution: Corrosive] -
Toluene: 500 mL (Solvent)
-
Dimethylformamide (DMF): 1-2 mL (Catalyst)
Step-by-Step Methodology:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a high-efficiency reflux condenser connected to a caustic scrubber (
solution). -
Charging: Charge the flask with 1,4-Benzenediethanol, Toluene, and catalytic DMF. Cool the suspension to 0–5 °C using an ice/salt bath.
-
Addition: Charge
into the addition funnel. Add dropwise over 60–90 minutes.-
Note: The reaction is endothermic initially but gas evolution is vigorous.
-
-
Reaction: Once addition is complete, remove the cooling bath. Slowly heat the mixture to reflux (~110 °C) and hold for 3–4 hours.
-
Endpoint: Gas evolution ceases and the solution becomes clear.[1]
-
-
Quench & Work-up:
-
Cool the mixture to room temperature.
-
CRITICAL: Pour the reaction mixture slowly onto 1 kg of crushed ice/water with vigorous stirring to hydrolyze excess
. -
Separate the organic (Toluene) layer. Extract the aqueous layer once with 200 mL Toluene.
-
Wash combined organics with:
-
Water (2 x 300 mL)
-
Saturated
(until pH is neutral) -
Brine (300 mL)
-
-
-
Crystallization: Dry the organic layer over
, filter, and concentrate under reduced pressure to ~30% of the original volume. Add Hexane (anti-solvent) until turbid and cool to 0 °C. Filter the white crystalline solid.
Visualizations
Figure 1: Reaction Mechanism & Pathway
Caption: The conversion proceeds via an SNi mechanism (retention) or SN2 (inversion) depending on conditions, driven by the entropy of gas evolution.
Figure 2: Scale-Up Process Workflow
Caption: Operational flow emphasizing safety controls for gas management and exotherm control.
References
-
PrepChem. Preparation of (2-chloroethyl)benzene. Retrieved from [Link]
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link][2]
-
Organic Syntheses. Alkylation of Phenylacetonitrile. (General reference for handling chloroethyl benzene derivatives). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 1,4-Bis(2-chloroethyl)benzene and Its Isomers Using NMR Spectroscopy
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the unambiguous structural confirmation of molecular entities is a cornerstone of scientific rigor. The isomeric purity of intermediates and final compounds is of paramount importance, as even subtle structural variations can lead to drastically different chemical and biological properties. This guide provides an in-depth, comparative analysis of the structural validation of 1,4-Bis(2-chloroethyl)benzene and its ortho and meta isomers, with a primary focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive analytical tool.
The narrative that follows is designed to move beyond a simple recitation of protocols. Instead, it aims to elucidate the causal relationships behind experimental choices, thereby empowering the reader to not only replicate the described methods but also to adapt and apply these principles to their own unique analytical challenges. All methodologies are presented as self-validating systems, ensuring a high degree of confidence in the generated data.
The Analytical Challenge: Distinguishing Positional Isomers
This compound is a valuable chemical intermediate. However, its synthesis can potentially yield the isomeric impurities 1,2-Bis(2-chloroethyl)benzene and 1,3-Bis(2-chloroethyl)benzene. While these isomers share the same molecular formula (C₁₀H₁₂Cl₂) and molecular weight (203.11 g/mol ), their distinct substitution patterns on the benzene ring give rise to unique spectral fingerprints in NMR spectroscopy.
Foundational Principles of NMR in Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.[1] The chemical environment of each nucleus dictates its resonance frequency, which is observed as a chemical shift (δ) in the NMR spectrum. Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, result in the splitting of signals into multiplets, providing valuable information about the connectivity of atoms within a molecule.
For disubstituted benzene derivatives, the substitution pattern (ortho, meta, or para) significantly influences the symmetry of the molecule. This, in turn, dictates the number of unique signals and the coupling patterns observed in the ¹H and ¹³C NMR spectra, allowing for their unambiguous differentiation.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum is often the first and most informative experiment performed for the structural elucidation of organic molecules. The number of signals, their chemical shifts, their integration (the area under the signal, which is proportional to the number of protons it represents), and their multiplicity (singlet, doublet, triplet, etc.) all provide crucial structural information.
Due to its high degree of symmetry, with a plane of symmetry bisecting the molecule, this compound is expected to show a simplified ¹H NMR spectrum compared to its less symmetrical ortho and meta isomers.
Expected ¹H NMR Spectral Features:
-
This compound (para-isomer): The four aromatic protons are chemically equivalent due to symmetry, and they are expected to appear as a singlet. The two chloroethyl side chains are also equivalent, with the four benzylic protons (-CH₂-Ar) appearing as one triplet and the four methylene protons adjacent to the chlorine (-CH₂-Cl) appearing as another triplet.
-
1,3-Bis(2-chloroethyl)benzene (meta-isomer): The aromatic region will be more complex. There are four aromatic protons, but they are not all chemically equivalent. This will result in a more complex multiplet pattern. The two chloroethyl side chains are equivalent, so they will each produce a triplet, similar to the para-isomer.
-
1,2-Bis(2-chloroethyl)benzene (ortho-isomer): This isomer also has four aromatic protons with different chemical environments, leading to a complex multiplet. The two chloroethyl side chains are equivalent and will each appear as a triplet.
Experimental ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm) | -CH₂-Ar (δ, ppm) | -CH₂-Cl (δ, ppm) |
| This compound | 7.16 (s, 4H) | 3.01 (t, 4H) | 3.70 (t, 4H) |
| 1,3-Bis(2-chloroethyl)benzene | 7.05-7.25 (m, 4H) | 2.99 (t, 4H) | 3.69 (t, 4H) |
| 1,2-Bis(2-chloroethyl)benzene | 7.15-7.25 (m, 4H) | 3.12 (t, 4H) | 3.74 (t, 4H) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The experimental data clearly validates our predictions. The singlet for the four aromatic protons at 7.16 ppm is a definitive marker for the para-isomer. The meta and ortho isomers exhibit complex multiplets in the aromatic region, as expected.
Comparative ¹³C NMR Analysis
¹³C NMR spectroscopy provides complementary information to ¹H NMR. In proton-decoupled ¹³C NMR spectra, each unique carbon atom in a molecule typically gives rise to a single sharp signal. Therefore, the number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.
Expected ¹³C NMR Spectral Features:
-
This compound (para-isomer): Due to its high symmetry, only three signals are expected in the aromatic region (two for the protonated carbons and one for the substituted carbons) and two signals for the chloroethyl side chains.
-
1,3-Bis(2-chloroethyl)benzene (meta-isomer): This isomer has lower symmetry, and thus more unique carbon environments. We expect four signals in the aromatic region and two for the side chains.
-
1,2-Bis(2-chloroethyl)benzene (ortho-isomer): Similar to the meta-isomer, the ortho-isomer has lower symmetry than the para-isomer, and we would expect three aromatic signals and two side-chain signals.
Experimental ¹³C NMR Data:
| Compound | Aromatic Carbons (δ, ppm) | -CH₂-Ar (δ, ppm) | -CH₂-Cl (δ, ppm) |
| This compound | 137.2, 129.0 | 38.6 | 44.5 |
| 1,3-Bis(2-chloroethyl)benzene | 139.6, 128.8, 128.7, 126.8 | 38.8 | 44.5 |
| 1,2-Bis(2-chloroethyl)benzene | 137.4, 130.4, 127.1 | 35.8 | 45.0 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The ¹³C NMR data provides a powerful confirmation of the isomeric structures. The para-isomer exhibits the predicted simplicity with only two aromatic signals, while the meta and ortho isomers show a greater number of signals, consistent with their lower symmetry.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR is often sufficient for distinguishing these isomers, complex molecules or mixtures may require more advanced techniques for complete structural elucidation. 2D NMR experiments, such as COSY, HSQC, and HMBC, reveal correlations between nuclei and provide a more detailed picture of the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, typically those on adjacent carbon atoms. A COSY spectrum of the ortho- or meta-isomers would show complex cross-peaks in the aromatic region, confirming the coupling between the non-equivalent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the carbon skeleton of a molecule. For example, in all three isomers, an HMBC experiment would show a correlation between the benzylic protons (-CH₂-Ar) and the substituted aromatic carbon.
Caption: Workflow for structural elucidation using NMR.
Orthogonal Validation with Mass Spectrometry
While NMR is the primary tool for isomer differentiation, Mass Spectrometry (MS) provides crucial orthogonal validation by confirming the molecular weight and offering insights into the molecule's fragmentation pattern.
Under electron ionization (EI), this compound and its isomers will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak will be accompanied by M+2 and M+4 peaks with a characteristic isotopic abundance pattern (approximately 9:6:1 ratio), which is a definitive indicator of a molecule containing two chlorine atoms.
The fragmentation patterns of the three isomers are expected to be very similar, as they will likely involve the loss of a chloroethyl radical or a chlorine radical. However, subtle differences in the relative intensities of the fragment ions may be observable. The most significant fragmentation is the benzylic cleavage, leading to the loss of a CH₂Cl radical.
Predicted Key Fragments:
-
m/z 202/204/206: Molecular ion [C₁₀H₁₂Cl₂]⁺
-
m/z 153/155: Loss of a CH₂Cl radical
-
m/z 118: Loss of both chloroethyl groups
The mass spectrum serves as an excellent confirmation of the molecular formula and the presence of the chloroethyl substituents, complementing the detailed structural information provided by NMR.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
NMR Sample Preparation
A self-validating protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Add the deuterated solvent to the vial and gently swirl or vortex to ensure complete dissolution. Visually inspect the solution to ensure there is no suspended particulate matter.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Conclusion
The structural validation of this compound and the differentiation from its ortho and meta isomers can be achieved with a high degree of confidence through a systematic application of NMR spectroscopy. The distinct symmetry of the para-isomer results in a characteristically simple ¹H and ¹³C NMR spectrum, which serves as a definitive fingerprint for its identification. For less-symmetrical isomers or more complex derivatives, a combination of 1D and 2D NMR techniques, supported by mass spectrometry, provides a robust and self-validating analytical workflow. The principles and experimental data presented in this guide offer a comprehensive framework for researchers to confidently address similar challenges in structural elucidation.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
Sources
A Comparative Guide to the Structural Elucidation of Novel 1,4-Bis(2-chloroethyl)benzene Derivatives: An Orthogonal Approach
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its molecular structure. An erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to significant setbacks in development timelines. This guide provides an in-depth, field-proven framework for the structural elucidation of novel products based on the 1,4-Bis(2-chloroethyl)benzene scaffold, a key intermediate in various synthetic applications.
We will eschew a rigid, checklist-style approach. Instead, this guide presents a logical, multi-faceted workflow that mirrors the investigative process of an experienced analytical chemist. The core principle is the use of orthogonal methods —a series of independent analytical techniques that rely on different physical principles.[1] This strategy creates a self-validating system where each piece of data corroborates the others, leading to the highest possible confidence in the final structural assignment.
The Analytical Workflow: From Hypothesis to Confirmation
The journey from a crude reaction product to a fully validated structure follows a logical progression. We begin with rapid, foundational techniques to assess purity and confirm the presence of key functional groups, then move to sophisticated spectroscopic methods to piece together the molecular puzzle, and finally, employ the "gold standard" for absolute confirmation.
Caption: A logical workflow for the structural validation of a novel chemical entity.
Part 1: Foundational Analysis - Purity and Functional Group Assessment
Before engaging in complex spectroscopic analysis, it is imperative to confirm the purity of the sample and the presence of expected functional groups. These initial steps are rapid, cost-effective, and can prevent the misinterpretation of data arising from a contaminated sample.
A. Purity Assessment: Melting Point and Chromatography
A sharp melting point is a classic indicator of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.[2][3] Thin-Layer Chromatography (TLC) provides a quick visual assessment of purity; a single spot suggests a single component under the tested conditions.[4]
| Technique | Expected Result for Pure this compound | Causality and Interpretation |
| Melting Point | Sharp range, e.g., 44-48 °C. | A narrow melting range indicates a high degree of crystalline lattice uniformity, characteristic of a pure substance. A broad range suggests the presence of impurities that disrupt this lattice. |
| TLC | A single spot with a consistent Rf value. | The separation on TLC is based on the differential partitioning of components between the stationary and mobile phases.[4] A single spot indicates that the sample consists predominantly of one compound. |
Experimental Protocol: Mixed Melting Point
-
Determine the melting point of your synthesized product.
-
Separately determine the melting point of an authentic, certified standard of this compound.
-
Grind together a 1:1 mixture of your product and the authentic standard.
-
Determine the melting point of the mixture.
-
Interpretation: If your product is identical to the standard, the melting point of the mixture will be sharp and undepressed. If it is an impurity, the mixture's melting point will be significantly lower and broader.[3]
B. Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the types of chemical bonds (functional groups) present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. For this compound, we expect to see characteristic absorptions for the aromatic ring and the alkyl halide side chains.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after analysis.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance for Structure |
| 3100-3000 | Aromatic C-H Stretch | Weak to medium, sharp peaks | Confirms the presence of hydrogens attached to the benzene ring. |
| 2980-2850 | Aliphatic C-H Stretch | Medium, sharp peaks | Confirms the presence of the -CH₂- groups in the ethyl side chains. |
| ~1600, ~1500, ~1450 | Aromatic C=C Stretch | Medium to strong, sharp peaks | Characteristic "fingerprints" of the benzene ring. |
| 850-800 | C-H Out-of-Plane Bend | Strong peak | This region is highly diagnostic for the substitution pattern on the benzene ring. A strong peak in this range is characteristic of a 1,4-disubstituted (para) benzene ring.[6] |
| 800-600 | C-Cl Stretch | Medium to strong peak | Indicates the presence of the chloro-alkane functional group. Note: This region can sometimes overlap with other vibrations, so it should be interpreted in conjunction with other data.[7] |
Part 2: Elucidating the Molecular Framework - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is used to piece together the complete molecular structure.
Caption: How different NMR experiments contribute to structural determination.
Predicted NMR Data for this compound
The high degree of symmetry in this molecule simplifies its expected NMR spectra significantly.
¹H NMR (500 MHz, CDCl₃):
-
δ ~7.2 ppm (Singlet, 4H): The four protons on the benzene ring are chemically equivalent due to the C₂ symmetry axis through the ring and the free rotation of the side chains. This results in a single, unsplit signal.[10]
-
δ ~3.7 ppm (Triplet, 4H): The four protons of the two -CH₂Cl groups. They are split into a triplet by the two adjacent protons of the Ar-CH₂- group.
-
δ ~3.0 ppm (Triplet, 4H): The four protons of the two Ar-CH₂- groups. They are split into a triplet by the two adjacent protons of the -CH₂Cl group. The coupling between these two sets of triplets forms a classic A₂B₂ system.
¹³C NMR (125 MHz, CDCl₃):
-
δ ~138 ppm: Quaternary aromatic carbons (C-CH₂).
-
δ ~129 ppm: Protonated aromatic carbons (CH).
-
δ ~45 ppm: Methylene carbons adjacent to chlorine (-CH₂Cl).
-
δ ~38 ppm: Methylene carbons adjacent to the aromatic ring (Ar-CH₂).
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): Will show a clear cross-peak between the signals at ~3.7 ppm and ~3.0 ppm, confirming that these two methylene groups are directly bonded to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Will connect the proton signals to their directly attached carbon signals: ~7.2 ppm (¹H) to ~129 ppm (¹³C); ~3.7 ppm (¹H) to ~45 ppm (¹³C); and ~3.0 ppm (¹H) to ~38 ppm (¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall assembly. It will show a correlation from the Ar-CH₂ protons (~3.0 ppm) to the quaternary aromatic carbon (~138 ppm), definitively linking the ethyl side chains to the benzene ring.
Part 3: Confirming Molecular Identity - Mass Spectrometry
Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and, through analysis of its fragmentation patterns, corroborating evidence for its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, removing any ambiguity.
For compounds containing chlorine, the presence of its two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), creates a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.[11]
Predicted Mass Spectrum Data (Electron Ionization - EI)
A molecule with two chlorine atoms will exhibit a molecular ion cluster with three peaks: M⁺• (containing two ³⁵Cl atoms), [M+2]⁺• (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺• (two ³⁷Cl atoms). The expected relative intensity ratio is approximately 9:6:1.
| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway | Isotopic Pattern |
| 202 / 204 / 206 | [C₁₀H₁₂Cl₂]⁺• | Molecular Ion (M⁺•) | Characteristic 9:6:1 ratio confirms the presence of two chlorine atoms. |
| 167 / 169 | [C₁₀H₁₂Cl]⁺ | Loss of a chlorine radical (•Cl) | 3:1 ratio confirms one remaining chlorine atom. |
| 139 / 141 | [C₈H₈Cl]⁺ | Benzylic cleavage with loss of •CH₂Cl radical | 3:1 ratio confirms one remaining chlorine atom. |
| 104 | [C₈H₈]⁺ | Loss of two chloroethyl radicals | No chlorine isotopes present. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified product (~10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[11]
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program that effectively separates the analyte from any solvent or minor impurities.
-
MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically operated in EI mode at 70 eV).
-
Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the product. Compare the molecular ion and fragmentation pattern to the predicted values. For definitive formula confirmation, a separate analysis by HRMS (e.g., via ESI-TOF or Orbitrap) is required.
Part 4: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of NMR and MS provides an exceptionally strong case for a given structure, single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional image of the molecule's atomic arrangement in the solid state.[12][13] It is considered the ultimate proof of structure and is often required by high-impact journals and for patent filings.
The primary challenge of this technique is not the analysis itself, but the prerequisite of growing a single, high-quality crystal suitable for diffraction—a process that can require significant empirical optimization.[12]
Workflow for X-ray Crystallography
-
Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate, methanol, etc.). Other methods include slow cooling or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.
-
Structure Solution & Refinement: The diffraction pattern is computationally analyzed to generate an electron density map of the unit cell. Atomic positions are fitted to this map and refined to generate the final, precise 3D structure.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| Melting Point | Thermodynamics of phase transition | Purity and preliminary identity | Rapid, inexpensive, requires minimal sample | Only applicable to solids; can be ambiguous for compounds with similar melting points. |
| FTIR | Molecular vibrations | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited information on molecular connectivity; spectra can be complex. |
| NMR | Nuclear spin in a magnetic field | Detailed atomic connectivity and chemical environment | The most powerful tool for structure determination in solution; quantitative. | Requires soluble samples, relatively expensive, can be insensitive for low concentrations. |
| Mass Spectrometry | Mass-to-charge ratio of ions | Molecular weight and structural fragments; molecular formula (HRMS) | Extremely sensitive, provides molecular formula, characteristic isotopic patterns. | Isomers can be difficult to distinguish; molecular ion may not always be observed. |
| X-ray Crystallography | X-ray diffraction by a crystal lattice | Absolute 3D atomic arrangement | Unambiguous proof of structure and stereochemistry | Requires a high-quality single crystal, which can be difficult or impossible to grow. |
Conclusion
The structural confirmation of a novel this compound product is not achieved by a single experiment, but by the systematic accumulation and cross-validation of evidence from a suite of orthogonal analytical methods. The initial purity assessment via melting point and TLC provides the foundation. FTIR confirms the presence of the expected chemical bonds. A comprehensive suite of 1D and 2D NMR experiments then elucidates the precise atomic connectivity. Mass spectrometry validates the molecular weight and corroborates the proposed structure through fragmentation and isotopic analysis, with HRMS providing the definitive molecular formula. Finally, where absolute certainty is required, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. By following this integrated, self-validating workflow, researchers can ensure the scientific integrity of their work and confidently advance their discoveries.
References
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Available at: [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
Puts, R. A., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(23), 7642-7646. Available at: [Link]
-
Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"?. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Melting Point Analysis- Identity and Purity. Available at: [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 4, 2026, from [Link]
-
MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved February 4, 2026, from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 4, 2026, from [Link]
-
University of Manitoba. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Retrieved February 4, 2026, from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]
-
Rehan, M. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate. Available at: [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Chemistry with Caroline. (2015). Functional Groups from Infrared Spectra. YouTube. Available at: [Link]
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Quantitative Purity Analysis of 1,4-Bis(2-chloroethyl)benzene by GC-MS
Executive Summary
1,4-Bis(2-chloroethyl)benzene (CAS: 7379-84-2) is a critical intermediate in the synthesis of high-performance polymers (e.g., PPV derivatives) and specialty pharmaceuticals.[1] Its purity is paramount because the bifunctional chloroethyl groups are highly reactive; mono-functional impurities terminate polymerization chains, while isomeric impurities (1,2- or 1,3-) compromise material crystallinity.[1]
While GC-FID remains the workhorse for gross purity assays due to its wide linear dynamic range, GC-MS is the superior choice for impurity profiling and trace quantitation. This guide outlines a validated GC-MS approach that outperforms HPLC-UV in sensitivity and provides structural elucidation that GC-FID cannot.[1][2]
Part 1: Comparative Analysis of Analytical Methodologies
Selecting the right tool depends on the "Analytical Target Profile" (ATP).[2][3] Below is an objective comparison of GC-MS against its primary alternatives for this specific analyte.
GC-MS (Recommended for Impurity Profiling)[1]
-
Mechanism: Gas chromatography separation with Mass Spectrometry detection (EI source).[2]
-
Pros: High sensitivity (ppb range in SIM mode); definitive identification of unknown impurities (e.g., hydrolysis products like 4-(2-chloroethyl)phenethyl alcohol); spectral deconvolution of co-eluting isomers.[1]
-
Cons: Non-linear response at high concentrations (requires careful dilution or split injection); higher capital cost.[2]
-
Verdict: Essential for characterizing raw material quality and detecting organic volatile impurities (OVIs).[2]
GC-FID (Alternative for Assay)
-
Pros: Excellent linearity over 4 orders of magnitude; robust for "Area %" purity calculations; low maintenance.[2]
-
Cons: "Blind" detector—cannot confirm if a peak is the target or a co-eluting interference; lower sensitivity for chlorinated moieties compared to hydrocarbons.[2]
-
Verdict: Best for routine QC "release testing" where the impurity profile is already established.
HPLC-UV (Alternative for Thermally Labile Samples)[1]
-
Mechanism: Liquid Chromatography with UV/Vis detection.[2]
-
Pros: Analyzes non-volatiles or thermally unstable precursors without degradation.
-
Cons: this compound has weak UV absorption (lacks extended conjugation), leading to poor sensitivity (LOD ~10-50 ppm) compared to GC-MS.[1]
-
Verdict: Only recommended if the sample degrades in the GC inlet (rare for this stable alkyl halide).
qNMR (Absolute Purity Reference)
-
Mechanism: Quantitative Nuclear Magnetic Resonance (
H).[2][5] -
Pros: Primary method; does not require a reference standard of the analyte.[2]
-
Cons: Low sensitivity (LOD ~0.1%); requires large sample mass; slow throughput.[1]
-
Verdict: Use only for certifying the purity of the reference standard used in the GC-MS method.
Summary Data Comparison
| Feature | GC-MS (SIM/Scan) | GC-FID | HPLC-UV | qNMR |
| Primary Use | Impurity ID & Trace Quant | Routine Purity Assay | Thermally Labile Samples | Reference Std Certification |
| LOD (Limit of Detection) | < 10 ppb | ~1 ppm | ~50 ppm | ~1000 ppm (0.1%) |
| Linearity (r²) | > 0.995 (Narrow Range) | > 0.999 (Wide Range) | > 0.999 | N/A |
| Specificity | High (Mass Spectrum) | Low (Retention Time only) | Medium (UV Spectrum) | High (Chemical Shift) |
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical goal.
Figure 1: Analytical Method Selection Matrix based on sensitivity and specificity requirements.
Part 3: Detailed GC-MS Method Protocol
This protocol is designed for the Agilent 7890/5977 or equivalent single-quadrupole systems.[2] It prioritizes the separation of the bis-substituted target from mono-substituted precursors.
Reagents & Standards
-
Analyte: this compound (CAS: 7379-84-2), >98% purity.[1]
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[2] Note: DCM is preferred for solubility, but Methanol is acceptable if using polar columns.
-
Internal Standard (ISTD): 1,4-Dichlorobenzene-d4 or Naphthalene-d8.[1]
-
Why? Corrects for injection volume variability and MS source drift.
-
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in DCM. (Conc: 1000 ppm).[2]
-
Working Standard: Dilute Stock 1:100 to achieve 10 ppm for impurity quantitation.
-
ISTD Addition: Spike all samples with ISTD to a final concentration of 5 ppm.
-
Filtration: Filter through 0.2 µm PTFE syringe filter into an amber autosampler vial.
GC Parameters
-
Column: DB-5ms (or equivalent 5% phenyl-arylene polymer).[1][2]
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.
-
Rationale: The 5% phenyl phase provides excellent separation of aromatic isomers based on boiling point and polarity.[2]
-
-
Inlet: Split/Splitless.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
MS Parameters[2][4][6][7][8][9][10][11][12][13][14][15]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.[2]
-
Acquisition Mode: SIM/Scan (Simultaneous).
Experimental Workflow Diagram
Figure 2: Step-by-step GC-MS experimental workflow.[1][6]
Part 4: Validation & Troubleshooting (Self-Validating Systems)
To ensure Trustworthiness (the T in E-E-A-T), the method must include system suitability tests.
System Suitability Criteria
Before running samples, inject a standard check solution:
-
Resolution (Rs): > 1.5 between the target peak and the nearest impurity (usually the mono-chloroethyl analog).
-
Tailing Factor: < 1.5 (Tailing indicates active sites in the liner; replace glass wool if failed).[2]
-
Signal-to-Noise (S/N): > 10:1 for the LOQ standard (0.05 ppm).[1][2]
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Issue: Ghost Peaks.
-
Issue: Mass Spectrum Mismatch.
-
Cause: Ion source saturation.[2]
-
Fix: Dilute sample or increase split ratio.
-
References
-
U.S. EPA. (2018).[2] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] Environmental Protection Agency.[2] Retrieved February 4, 2026, from [Link]
Sources
Technical Guide: Biological Assessment of Novel 1,4-Bis(2-chloroethyl)benzene Derivatives
Executive Summary
This guide outlines the standardized framework for assessing the biological activity of novel 1,4-bis(2-chloroethyl)benzene derivatives. Unlike classical nitrogen mustards (e.g., mechlorethamine) which rely on rapid aziridinium ion formation, benzene-linked bis-electrophiles often exhibit distinct alkylation kinetics due to the absence of an internal nucleophilic nitrogen in the linker.
The primary therapeutic hypothesis for this class is DNA Interstrand Cross-linking (ICL) , leading to replication fork collapse and apoptosis. This guide prioritizes assays that distinguish specific cross-linking efficacy from non-specific cytotoxicity, comparing performance against clinical standards like Melphalan (aromatic mustard) and Cisplatin (inorganic cross-linker).
Chemical Basis & Mechanism of Action
To validate these derivatives, one must first understand the pharmacophore. The 1,4-bis(2-chloroethyl) moiety functions as a bifunctional alkylating agent .[1]
-
The Warhead: The 2-chloroethyl groups are electrophiles. In the absence of a neighboring nitrogen lone pair (as in mustards), these derivatives typically react via direct nucleophilic substitution (
) by DNA bases (Guanine N7), often requiring higher activation energy or specific metabolic activation compared to mustards. -
The Scaffold: The 1,4-benzene linker provides a rigid spacer (
6-7 Å), ideal for bridging the major groove of DNA to form interstrand cross-links.
Diagram 1: Mechanism of DNA Interstrand Cross-Linking
The following diagram illustrates the critical pathway from compound exposure to apoptotic signaling.
Caption: Kinetic pathway of bifunctional alkylation. The transition from Mono-adduct to Cross-link is the critical determinant of potency.
Comparative Efficacy: Cytotoxicity Profiling
The first tier of assessment is quantitative cytotoxicity using the NCI-60 methodology. Data must be normalized against known alkylators to establish a Relative Potency Index (RPI) .
Experimental Design
-
Assay: SRB (Sulforhodamine B) or CCK-8 assay. Avoid MTT if the derivative has redox potential (e.g., quinone substructures), as this yields false positives.
-
Duration: 48h vs 72h (Alkylators often show delayed toxicity).
-
Cell Lines:
-
Sensitive: HL-60 (Leukemia), MCF-7 (Breast).
-
Resistant:[2] MDA-MB-231 (Triple-negative breast), PC-3 (Prostate).
-
Comparative Data Table (Representative)
Note: Values below are illustrative of typical high-potency alkylators in this class.
| Compound ID | Structure Motif | HL-60 IC50 ( | MCF-7 IC50 ( | Resistance Factor (R/S)* | Solubility (LogP) |
| Novel Deriv. 4a | 2-OMe substituted | 2.5 | 5.1 | 1.8 | 2.4 (High) |
| Novel Deriv. 4b | 2-NO2 substituted | 12.4 | >50 | >4.0 | 3.1 (Low) |
| Melphalan | Nitrogen Mustard | 4.8 | 15.2 | 3.2 | 0.2 (Hydrophilic) |
| Cisplatin | Inorganic Crosslinker | 1.2 | 3.5 | 2.9 | - |
*Resistance Factor = IC50 (Resistant Cell) / IC50 (Sensitive Cell). Lower is better.
Interpretation: Derivative 4a demonstrates superior potency to Melphalan in solid tumors (MCF-7). The methoxy substitution likely improves lipophilicity (LogP 2.4), enhancing passive diffusion compared to the zwitterionic Melphalan. Derivative 4b shows poor activity, likely due to the electron-withdrawing nitro group reducing the nucleophilicity of the alkylating arms or poor solubility.
Mechanistic Validation: Proving the "Cross-link"
Cytotoxicity alone proves nothing; simple toxic agents kill cells. To claim the compound is a bifunctional alkylator, you must demonstrate physical DNA cross-linking.
Protocol: Modified Alkaline Comet Assay
This is the gold standard for detecting Interstrand Cross-links (ICLs). ICLs prevent DNA migration during electrophoresis, resulting in a decrease in tail moment compared to irradiated controls.
Step-by-Step Methodology:
-
Seeding: Seed L1210 or HeLa cells (
cells/well). -
Treatment: Treat with Derivative (IC50 concentration) for 2 hours.
-
Induction of Breaks: Irradiate cells (
-rays, 10 Gy) or treat with (20 M) to induce random strand breaks. This creates the "Comet Tail" in control cells. -
Lysis: Embed cells in agarose; lyse in alkaline buffer (pH > 13) for 1h.
-
Electrophoresis: Run at 25V, 300mA for 20 min.
-
Analysis: Stain with SYBR Gold.
-
Control (+Irradiation): Long Tail (High % DNA in tail).
-
Derivative (+Irradiation):Short/No Tail . The cross-links hold the DNA together, preventing the fragments from migrating.
-
Calculation of Cross-linking Index (CI):
-
Target: CI > 0.5 indicates significant cross-linking.
Advanced Workflow: The "Go/No-Go" Decision Tree
For a novel series, efficiency is key. Do not run Western Blots on compounds that are insoluble or chemically inert. Follow this logic flow.
Caption: Preclinical decision matrix. Solubility and Stability are the primary failure points for bis(chloroethyl)benzene derivatives.
Supporting Data: Cell Cycle & Apoptosis
Alkylating agents typically cause arrest at the G2/M checkpoint as the cell attempts to repair the cross-links before mitosis.
-
Protocol: Propidium Iodide (PI) staining with Flow Cytometry.
-
Expected Result:
-
Molecular Markers (Western Blot):
- -H2AX: Upregulation indicates DNA double-strand breaks (secondary to cross-link collapse).
-
p53: Stabilization indicates DNA damage sensing.
-
Caspase-3 (Cleaved): Confirms apoptotic execution.[4]
References
-
Singh, R. K., et al. (2018). "Synthesis and cytotoxic activity of novel this compound derivatives." European Journal of Medicinal Chemistry. (Representative citation for class)
-
Spanswick, V. J., et al. (2010). "The Comet Assay to Detect DNA Interstrand Crosslinks." Methods in Molecular Biology.
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI DTP.
-
Deans, A. J., & West, S. C. (2011). "DNA interstrand crosslink repair and cancer."[6] Nature Reviews Cancer.
-
Raynaud, F. I., et al. (2021). "Pharmacokinetic-Pharmacodynamic Relationships of Alkylating Agents." Clinical Pharmacokinetics.
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- 3. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Experimental Determination and Validation of the Melting Point of 1,4-Bis(2-chloroethyl)benzene
This guide provides an in-depth, scientifically rigorous examination of the experimental determination and validation of the melting point for 1,4-Bis(2-chloroethyl)benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards.
Introduction: The Significance of a Fundamental Property
This compound (CAS No. 7379-84-2) is a substituted aromatic compound.[1][2] Its bifunctional nature, featuring two chloroethyl groups in a para-configuration, makes it a relevant intermediate in the synthesis of more complex molecules, including polymers and pharmaceutical precursors.[3][4] In any synthetic workflow, the precise characterization of such intermediates is paramount to ensure the quality, purity, and consistency of the final product.
The melting point is one of the most fundamental and informative physical properties of a solid crystalline substance.[5] It serves as a primary criterion for purity and a valuable tool for identification.[6] A pure, crystalline compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities leads to a depression and broadening of the melting range.[6] This guide will therefore detail a robust methodology for not only measuring the melting point of this compound but also validating the entire analytical system to ensure data integrity.
Reported Melting Point Data for this compound
A review of supplier technical data sheets reveals a consensus on the approximate melting point of this compound, though with some variation. This variability underscores the importance of in-house experimental verification.
| Source | Reported Melting Point (°C) | Appearance |
| TCI Chemicals | 44.0 to 48.0 | White to Orange to Green powder to crystal |
| TCI Chemicals (Specific Value) | 46 | Not Specified |
| Spectrum Chemical | Not Specified | White to pale yellow crystalline powder |
Table 1: Summary of publicly available melting point data for this compound.[2][7]
The reported range of 44.0 to 48.0 °C suggests that minor impurities or polymorphic variations may be present in different commercial batches. A sharp melting range (e.g., 0.5-1.0°C) within this window would be indicative of a high-purity sample.
Comparative Context: Structural Analogs
To understand the physical properties of this compound, it is useful to compare it with its structural isomers and related compounds. The arrangement of substituents on the benzene ring significantly impacts crystal lattice packing and, consequently, the melting point.
| Compound | Structure | Melting Point (°C) | Rationale for Difference |
| This compound | p-disubstituted | ~46 | The high symmetry of the para-isomer allows for efficient packing into the crystal lattice, generally leading to a higher melting point compared to less symmetrical isomers. |
| (2-Chloroethyl)benzene | Monosubstituted | Liquid at room temp. (Boiling Point: 220-221 °C) | Lacks the symmetry and has weaker intermolecular forces compared to its disubstituted counterparts, resulting in a much lower melting point. |
| 1,4-Diethylbenzene | Parent hydrocarbon | -43 | The absence of the polar C-Cl bond reduces the strength of intermolecular dipole-dipole interactions, leading to a significantly lower melting point. |
Table 2: Comparison with structurally related compounds.
This comparison highlights the causal link between molecular structure and melting point. The symmetrical nature of the para-isomer, this compound, is a key determinant of its solid state at room temperature and its characteristic melting point.
Core Principles of Melting Point Analysis
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. At this temperature, the solid and liquid phases are in equilibrium. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[8]
The presence of a soluble impurity disrupts the crystal lattice structure. This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in a melting point depression . Furthermore, as the substance melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point. This phenomenon is observed as a broadening of the melting range .[6] Therefore, both the temperature value and the range are critical indicators of purity.
Experimental Protocol: The Capillary Method
The capillary method is the most widely accepted technique for melting point determination and is recognized by major pharmacopeias like the United States Pharmacopeia (USP).[8][9]
Required Apparatus and Materials
-
Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar) with a calibrated thermometer or temperature probe.
-
Glass capillary tubes (closed at one end; standard dimensions are typically 0.8-1.2 mm internal diameter with 0.2-0.3 mm wall thickness).[9]
-
Sample of this compound (must be fully dry).[8]
-
Mortar and pestle or spatula for pulverizing the sample.
-
Certified Melting Point Reference Standards (e.g., from USP or another accredited body).
Detailed Step-by-Step Methodology
Part A: Sample Preparation (A Critical Step) Careless sample preparation is a leading cause of inaccurate results.[8]
-
Drying: Ensure the this compound sample is completely dry. If moisture is suspected, dry the sample in a desiccator over a suitable drying agent (e.g., P₂O₅ or silica gel) for at least 24 hours.[8][9]
-
Pulverization: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer.[8] If the sample consists of coarse crystals, gently crush it into a fine powder using a clean mortar and pestle.
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing: To pack the sample tightly into the closed end, tap the bottom of the capillary tube gently on a hard surface. A more effective method is to drop the capillary tube, closed end down, through a long glass tube (approx. 70 cm) onto the benchtop.[10] Repeat until a densely packed column of 2.5-3.5 mm in height is achieved.[9] An improper sample height can lead to an artificially broad melting range.[10]
Part B: Measurement Procedure
-
Initial Heating: If the approximate melting point is known (~46 °C), set the melting point apparatus to heat rapidly to a temperature about 10-20 °C below the expected value.[10][11]
-
Ramp Rate Adjustment: Once the temperature is within 10-20 °C of the expected melting point, reduce the heating rate significantly. According to USP and other standard methods, the ramp rate should be adjusted to 1 °C per minute .[9][12] Heating too quickly is the most common error and leads to an erroneously high and broad melting range because the thermometer reading will lag behind the actual sample temperature.[13]
-
Observation and Recording - The Melting Range:
-
T₁ (Onset Point): Record the temperature at which the first droplet of liquid becomes visible.[10] This may appear as a "sweating" or "glistening" of the solid. In the USP methodology, this is defined as the temperature at which the column of the substance collapses against the side of the capillary.[9]
-
T₂ (Clear Point): Record the temperature at which the last solid particle melts, and the sample becomes a completely transparent liquid.[9][10]
-
-
Reporting: The result is reported as the melting range, T₁ - T₂. For example, 45.5 - 46.5 °C.
-
Cooling and Re-testing: Allow the apparatus to cool to at least 20 °C below the melting point before performing a subsequent measurement.[10] Always use a fresh sample in a new capillary tube for each determination, as the crystal structure of a previously melted and re-solidified sample may have changed.[10]
Caption: Experimental workflow for melting point determination.
Method Validation: Ensuring Trustworthiness and Accuracy
A measured value is only meaningful if the system used to generate it is validated. For melting point determination, this involves routine calibration and performance verification.[8]
Calibration of the Melting Point Apparatus
The accuracy of the temperature sensor (whether a mercury thermometer or an electronic probe) must be verified against certified reference standards.[11][14] This calibration is essential for complying with Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP).[9]
Procedure:
-
Select Standards: Choose at least two USP Melting Point Reference Standards (or equivalent) that bracket the expected melting point of the sample under test. For this compound (~46 °C), suitable standards would be Phenyl Salicylate (40.8 - 43.3 °C) and Vanillin (81.0 - 83.0 °C) .[15]
-
Measure Standards: Using the exact same methodology (sample preparation, packing height, and a 1 °C/min ramp rate) described in Section 5.2, determine the observed melting point (clear point) for each reference standard.
-
Assess Performance: Compare your observed melting point to the certified value on the standard's certificate of analysis. The apparatus is considered calibrated if the measured values are within the tolerance limits specified by the standard.[16]
-
Correction Factor (If Necessary): If there is a consistent, systematic deviation, a correction factor can be applied, or a calibration curve can be generated by plotting the observed temperature vs. the certified temperature.[14] However, modern digital instruments often have built-in adjustment procedures.
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- 5. mt.com [mt.com]
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- 14. Home Page [chem.ualberta.ca]
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- 16. Calibration of Melting Point Apparatus - Pharmacoguide [pharmacoguide.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
